Cupric Oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
copper;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXRELNMOYFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO | |
| Record name | copper(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034488 | |
| Record name | Cupric oxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Steel-grey to black solid; [Merck Index] Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Copper(II) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8073 | |
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Boiling Point |
Decomposes at 1026, 1026 °C (decomp) | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble, Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia, SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE, Soluble in acids; difficultly soluble in water, Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
6.315 @ 14 °C/4 °C | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Black to brownish-black amorphous or crystalline powder or granules, Monoclinic crystals or black powder, Finely divided black particulate dispersed in air. | |
CAS No. |
1344-70-3, 1317-38-0 | |
| Record name | Copper oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Cupric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1XJQ704R4 | |
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| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 1326, 1326 °C | |
| Record name | Cupric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | COPPER(II) OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Cupric Oxide in Contemporary Materials Research: Foundations and Perspectives
Evolution of Cupric Oxide Research Paradigms
The scientific journey of this compound has evolved significantly from its early applications to its current status as a sophisticated nanomaterial. Initially, this compound was known primarily in its bulk form, occurring naturally as the mineral tenorite. nanografi.com Its earliest uses were largely based on its macroscopic properties, serving as a black pigment for coloring glass, ceramics, and glazes. nanografi.com It was also utilized as a precursor for other copper salts and in the production of wood preservatives. nih.gov
The first major paradigm shift occurred with the recognition of its semiconductor properties. Researchers began to explore its potential in electronic applications, although its capabilities were limited compared to more efficient elemental semiconductors. The true revolution in this compound research, however, arrived with the advent of nanotechnology.
The focus dramatically shifted to this compound nanoparticles (CuO-NPs), which exhibit novel properties distinct from their bulk counterpart due to their high surface-area-to-volume ratio and quantum confinement effects. azonano.comnanotechmag.com This opened up a vast new landscape for research and applications. Scientists developed numerous methods to synthesize CuO nanostructures with controlled size, shape, and dimensionality, including aqueous precipitation, sol-gel, and hydrothermal techniques. nih.govazonano.com This ability to tailor the material's properties at the nanoscale marked a new era, moving this compound from a simple industrial commodity to a key component in advanced technological development.
Interdisciplinary Significance of this compound in Advanced Materials Science
The unique characteristics of this compound, especially in its nanostructured form, have established its importance across multiple scientific disciplines. Its applications are diverse, ranging from environmental catalysis to high-tech electronics and energy solutions.
Catalysis this compound is a highly effective and economical catalyst for various chemical reactions. nih.gov Its catalytic activity is particularly notable in oxidation and reduction processes. CuO nanoparticles, with their high surface area, provide numerous active sites, significantly enhancing reaction rates and efficiency. azonano.com They are used as catalysts for the oxidation of carbon monoxide (CO) and in propellants to increase the burning rate. nih.govazonano.com
Electronics and Sensing As a p-type semiconductor with a narrow bandgap of approximately 1.2 eV, this compound is an attractive material for electronic devices. nih.gov One of its most significant applications is in the fabrication of highly sensitive gas sensors. azonano.com These sensors leverage the change in electrical conductivity of CuO when exposed to specific gases, enabling the detection of compounds like hydrogen cyanide and carbon monoxide at low concentrations. nih.gov Furthermore, its photoconductive and photothermal properties are utilized in near-infrared filters and other optoelectronic devices. azonano.com
Energy Storage and Conversion In the field of energy, this compound is a material of great interest for both storage and conversion. It is extensively researched as an anode material for lithium-ion batteries, offering high theoretical capacity. nanotechmag.com Additionally, its properties make it suitable for use in supercapacitors. nih.gov In energy conversion, CuO's semiconductor and photovoltaic characteristics are harnessed in the development of solar cells, where it can function as a light-absorbing layer to convert solar energy into electricity. azonano.comnanotechmag.com
Data Tables
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | CuO |
| Molar Mass | 79.55 g/mol fishersci.com |
| Appearance | Black solid nanografi.com |
| Crystal Structure | Monoclinic nih.gov |
| Bandgap | ~1.2 eV nih.gov |
| Semiconductor Type | p-type nih.gov |
Table 2: Applications of this compound in Advanced Materials Science
| Field | Application | Underlying Property |
|---|---|---|
| Catalysis | Burning rate catalyst for propellants; Oxidation of CO. nih.govazonano.com | High surface area (nanoparticles), catalytic activity. |
| Electronics | Gas sensors (CO, H₂S, etc.); Photoconductive devices. nih.govazonano.com | p-type semiconductor, changes in electrical resistance. |
| Energy | Anodes for Li-ion batteries; Supercapacitors; Solar cells. nih.govnanotechmag.com | High theoretical capacity, electrochemical properties, photovoltaic effect. |
Advanced Synthesis Methodologies for Cupric Oxide Architectures
Controlled Chemical Synthesis of Cupric Oxide Nanostructures
The fabrication of this compound (CuO) nanostructures with tailored morphologies and sizes is critical for their application in diverse technological fields. Various chemical synthesis methods have been developed to achieve this control, each offering unique advantages in terms of reaction conditions, cost-effectiveness, and the characteristics of the resulting nanomaterials. These methods range from simple precipitation to more complex techniques involving high energy sources.
Precipitation-Based Synthesis Routes
Precipitation and co-precipitation methods are widely employed for the synthesis of this compound nanoparticles due to their simplicity and scalability. malayajournal.orgijcrcps.com These techniques involve the chemical precipitation of a copper precursor, typically a salt like copper nitrate (B79036) or copper sulfate (B86663), by adding a precipitating agent such as sodium hydroxide (B78521) (NaOH). malayajournal.orgneuroquantology.com The process is generally carried out in an aqueous solution under controlled pH and temperature.
In a typical co-precipitation process, a copper salt solution, for instance, copper nitrate trihydrate (Cu(NO₃)₂·3H₂O), is dissolved in deionized water. malayajournal.orgneuroquantology.com A precipitating agent, like NaOH, is then added dropwise while vigorously stirring the solution until a specific pH, often around 10 or 14, is reached. ijcrcps.comneuroquantology.com This leads to the formation of a blackish-brown precipitate of copper (II) oxide nanoparticles. neuroquantology.com The precipitate is subsequently washed multiple times with deionized water and ethanol (B145695) to remove impurities and then dried to obtain the final powdered product. malayajournal.orgneuroquantology.com Calcination at elevated temperatures can also be performed to enhance the crystallinity of the CuO nanoparticles. malayajournal.org
Researchers have demonstrated that this method can produce small and uniform nanoparticles. For example, a co-precipitation synthesis of CuO has been reported to yield nanoparticles of approximately 12 nm with a high specific surface area. rsc.org The morphology of the resulting nanoparticles can be influenced by various parameters, including the concentration of precursors and the pH of the reaction mixture. neuroquantology.com For instance, studies have shown the formation of nanorod-shaped CuO nanoparticles using this method. neuroquantology.com
Sol-Gel and Solvothermal Techniques
Sol-gel and solvothermal methods offer versatile routes for synthesizing this compound nanostructures with controlled morphologies. The solvothermal method, a variation of the hydrothermal technique where the solvent is not necessarily water, allows for the synthesis of nanomaterials at moderate temperatures and pressures. sci-hub.stscientific.net
In a typical solvothermal synthesis, a copper precursor such as copper chloride (CuCl₂) is dissolved in a solvent, which can be water or an organic liquid like ethylene (B1197577) glycol. sci-hub.stacs.org A precipitating agent, like sodium hydroxide (NaOH), is then added to the solution. sci-hub.st The resulting mixture is sealed in an autoclave and heated to a specific temperature for a set duration. sapub.orgdergipark.org.tr The temperature and reaction time are critical parameters that influence the size and shape of the final CuO nanostructures. scientific.netdergipark.org.tr For instance, increasing the reaction temperature in a solvothermal process has been shown to increase the grain size of the resulting CuO nanostructures. scientific.net This method has been successfully used to produce various morphologies, including nanorods and nanosheets. sci-hub.stscientific.net A key advantage of the solvothermal method is the ability to synthesize nanoparticles with high purity and crystallinity without the need for post-synthesis calcination. scientific.net
The hydrothermal method, a specific type of solvothermal synthesis using water as the solvent, is also widely used. sapub.orgdergipark.org.tracs.org This technique can produce CuO nanoparticles with good dispersibility and high crystallinity. dergipark.org.tr By controlling parameters such as temperature, time, precursor concentration, and pH, various morphologies like spherical and rod-like structures can be achieved. dergipark.org.tracs.org For example, CuO nanoparticles with sizes below 30 nm have been obtained through a surfactant-free hydrothermal method. sapub.org
| Precursor | Solvent | Temperature (°C) | Time (h) | Morphology | Reference |
| Copper(II) nitrate trihydrate | Water | 500 | 2 | Nanoparticles | acs.org |
| Copper sulphate | Water | 200 | 6 | Irregular plate-like | sapub.org |
| Copper acetate | Water/Ethylene glycol | - | - | 3D flower-like | acs.org |
| Copper (II) chloride dihydrate | Water | 120-180 | 2-6 | Spherical, Rod-like | dergipark.org.tr |
Sonochemical and Microwave-Assisted Preparations
High-energy methods like sonochemical and microwave-assisted synthesis provide rapid and efficient routes to produce this compound nanostructures. These techniques often lead to smaller particles with uniform size and shape due to the rapid and uniform heating they provide. researchgate.net
Sonochemical synthesis utilizes the energy of ultrasonic waves to induce chemical reactions. The process involves irradiating a solution containing copper precursors, such as copper (II) sulfate pentahydrate, with high-frequency ultrasound. mdpi.comnih.gov This creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized hot spots with extremely high temperatures and pressures, driving the chemical reaction. murdoch.edu.au This method has been used to produce various CuO morphologies, including spherical nanoparticles, nanorods, and nanoleaves. mdpi.com For example, spherical and monodispersed CuO nanoparticles with a hydrodynamic diameter of about 36 nm have been synthesized using this technique in the presence of a stabilizing agent. mdpi.comnih.gov The synthesis can be performed at relatively low temperatures and does not require high pressures, making it an accessible method. mdpi.com
Microwave-assisted synthesis employs microwave radiation to rapidly heat the reaction mixture. This uniform heating can significantly reduce reaction times compared to conventional heating methods. researchgate.net CuO nanostructures, including nanoflakes, nanosheets, and nanowhiskers, have been successfully synthesized using this approach. researchgate.neticm.edu.pl In a typical procedure, a copper salt like copper(II) sulfate is mixed with a solvent and a precipitating agent, and the mixture is irradiated in a microwave oven. icm.edu.pl The morphology of the resulting nanostructures can be controlled by adjusting parameters such as the solvent and the presence of ionic liquids. researchgate.netscientific.net For instance, using an ionic liquid in the reaction has been shown to influence the formation of either nanosheets or nanowhiskers. researchgate.net This method has been demonstrated to be a facile and fast way to produce CuO nanomaterials with high purity. icm.edu.pl
| Method | Precursor | Key Feature | Resulting Morphology | Reference |
| Sonochemical | Copper (II) sulfate pentahydrate | Ultrasound irradiation | Spherical nanoparticles (~36 nm) | mdpi.comnih.gov |
| Sonochemical | Schweizer's Reagent | Ultrasonic treatment | Granular, agglomerated particles (200 nm - 1µm) | murdoch.edu.au |
| Microwave-Assisted | Copper(II) sulphate | Microwave irradiation | Nanoflakes | icm.edu.pl |
| Microwave-Assisted | Cupric chloride | Use of ionic liquid | Nanosheets, Nanowhiskers | researchgate.net |
| Microwave-Assisted | Copper acetate/nitrate | Hydrothermal process | Spheroidal aggregates, Nanorods | acs.org |
Electrochemical Deposition Methods
Electrochemical deposition is a versatile and cost-effective technique for synthesizing this compound thin films and nanostructures directly onto a conductive substrate. ijaent.orgutoledo.edu This method offers precise control over the film thickness, morphology, and composition by adjusting electrochemical parameters such as applied potential, current density, bath composition, and pH. ijaent.orgbiointerfaceresearch.com
The process is typically carried out in a three-electrode system, consisting of a working electrode (the substrate), a counter electrode, and a reference electrode. ijaent.orgmdpi.com The electrolyte bath contains a copper salt, such as copper sulfate (CuSO₄), and often a complexing agent like lactic acid or tartrate to stabilize the copper ions in the solution, especially in alkaline media. ijaent.orgresearchgate.net
Both anodic and cathodic deposition methods have been developed for CuO synthesis. In anodic deposition , an anodic current is applied, leading to the oxidation of a Cu(II) complex and the subsequent precipitation of CuO onto the substrate. researchgate.net This method has been shown to produce pure CuO thin films. researchgate.net In cathodic deposition , a negative potential is applied to reduce Cu(II) ions to form copper oxides. researchgate.netacs.org The specific oxide phase formed (CuO or Cu₂O) can be controlled by the applied potential. utoledo.edu
The morphology of the electrodeposited CuO can be tailored by controlling the deposition parameters. For instance, studies have shown that the grain size of copper oxide films can be decreased by applying more negative potentials. ijaent.org Furthermore, template-free methods have been developed to grow copper oxide nanowires through a two-step electrochemical process. utoledo.edu This involves an initial corrosion step followed by a growth step under negative potentials, allowing for the formation of nanowires with excellent contact to the substrate. utoledo.edu
Thermal Oxidation and Pyrolysis Processes
Thermal oxidation is a straightforward method for producing this compound by heating copper in an oxygen-containing atmosphere. escholarship.org This technique is particularly useful for forming CuO films on copper substrates or converting copper powder into copper oxide. iosrjournals.orgslideshare.net The formation of the desired copper oxide phase, either cuprous oxide (Cu₂O) or this compound (CuO), is highly dependent on the oxidation temperature, time, and oxygen partial pressure. aip.orgaip.org
The oxidation of copper generally follows a sequence where Cu is first oxidized to Cu₂O, and then Cu₂O is further oxidized to CuO at higher temperatures. aip.org Research indicates that the initial oxidation of copper films can start at around 150°C, with a well-defined crystalline Cu₂O phase forming above 200°C. aip.org The appearance of the CuO phase typically occurs at temperatures above 320°C. aip.org By carefully controlling the temperature, it is possible to selectively form a single phase of copper oxide. For example, pure CuO phase has been obtained by oxidizing fine copper powder at 500°C in open air. iosrjournals.org
The mechanism of thermal oxidation involves the diffusion of copper ions and oxygen. It has been suggested that grain boundary diffusion favors the formation of CuO, while lattice diffusion favors the formation of Cu₂O. iosrjournals.orgslideshare.net Therefore, using fine copper powder as the starting material, which has a larger surface area and more grain boundaries, can promote the formation of CuO at lower temperatures. iosrjournals.org
Pyrolysis is another thermal method that involves the thermal decomposition of a precursor compound to form this compound. This technique is often used in spray pyrolysis where a solution of a copper salt is sprayed onto a heated substrate, leading to the decomposition of the precursor and the formation of a CuO film.
| Starting Material | Temperature (°C) | Atmosphere | Key Finding | Reference |
| Copper Film | 200-320 | Air | Formation of Cu₂O phase | aip.org |
| Copper Film | >320 | Air | Formation of CuO phase | aip.org |
| Fine Copper Powder | 500 | Air | Favorable formation of pure CuO | iosrjournals.org |
| Copper Foil | 500 | Ambient | Formation of CuO nanowires on Cu₂O film | escholarship.org |
| Copper Substrates | 900-1050 | Controlled | Preferential formation of CuO | aip.org |
Pulse Laser Ablation Synthesis of this compound
Pulsed Laser Ablation in Liquid (PLAL) is a top-down, "green" synthesis method for producing nanoparticles, including this compound, without the need for chemical precursors. mdpi.comnih.gov The technique involves irradiating a solid target, in this case, a high-purity copper plate, submerged in a liquid medium (typically deionized water or acetone) with a high-power pulsed laser beam. mdpi.comresearchgate.net
The intense laser pulses cause the ablation of the target material, creating a plasma plume. The rapid cooling of this plasma by the surrounding liquid leads to the nucleation and growth of nanoparticles. mdpi.com The resulting nanoparticles are then dispersed in the liquid, forming a colloidal solution. researchgate.net A key advantage of the PLAL method is the production of "clean" nanoparticles with surfaces free from contaminating ligands or surfactants. mdpi.com
The properties of the synthesized CuO nanoparticles, such as their size and concentration, can be controlled by varying the laser parameters, including wavelength, pulse duration, laser energy (power), and ablation time. mdpi.comhealthinformaticsjournal.comimp.kiev.ua For example, studies have shown that increasing the number of laser pulses can lead to a higher concentration of nanoparticles. imp.kiev.ua The laser power has also been found to influence the size of the resulting nanoparticles, with dimensions ranging from 4.6 to 6.5 nm being reported. healthinformaticsjournal.com
The PLAL process can result in the formation of a mixture of copper oxides, including both this compound (CuO) and cuprous oxide (Cu₂O). mdpi.com The specific phases formed are identified through characterization techniques like Raman spectroscopy. mdpi.com
Sustainable and Bio-Inspired Synthesis of this compound
The pursuit of sustainability in nanomaterial synthesis has led to the development of green chemistry approaches for producing this compound. These methods utilize natural resources and aim to minimize energy consumption and the use of hazardous substances. mdpi.commdpi.com
Green Synthesis Utilizing Plant Extracts
The use of plant extracts as reducing and capping agents offers a straightforward, cost-effective, and eco-friendly route for synthesizing this compound nanoparticles. researchgate.netsciopen.com Bioactive compounds present in plants, such as flavonoids, phenolic acids, and proteins, facilitate the reduction of copper salts to form nanoparticles and prevent their agglomeration. texilajournal.com This green synthesis approach is noted for being a sustainable and biocompatible alternative for the large-scale production of nanoparticles. mdpi.com
Various plant extracts have been successfully employed in the synthesis of this compound nanoparticles, resulting in particles with distinct characteristics. For instance, extracts from durian (Durio zibethinus) husk have been used to produce highly crystalline, spherical nanoparticles with average sizes between 35 and 50 nm. mdpi.com Similarly, Justicia schimperiana leaf extract yielded crystalline, monoclinic CuO nanoparticles with an average size of 21.8 nm. researchgate.net The use of Bauhinia tomentosa leaf extract resulted in spherical and irregularly shaped nanoparticles around 50 nm in size. texilajournal.com
A comparative study using leaf extracts from Ficus carica, Ficus religiosa, Annona squamosa, and Rosa rubiginosa produced CuO nanoparticles with average crystallite sizes of 28.23 nm, 17.13 nm, 11.30 nm, and 11.31 nm, respectively. Furthermore, Moringa stenopetala seed extract has been utilized to synthesize crystalline nanoparticles with an average size of 6.556 nm. nih.gov
Table 1: Examples of Plant Extract-Mediated Synthesis of this compound Nanoparticles
| Plant Species | Part Used | Resulting Nanoparticle Characteristics |
|---|---|---|
| Durio zibethinus | Husk | Spherical, 35-50 nm average size, highly crystalline. mdpi.com |
| Justicia schimperiana | Leaf | Monoclinic structure, 21.8 nm average crystallite size. researchgate.net |
| Bauhinia tomentosa | Leaf | Spherical and irregular shapes, ~50 nm size. texilajournal.com |
| Ficus carica | Leaf | 28.23 nm average crystallite size. |
| Ficus religiosa | Leaf | 17.13 nm average crystallite size. |
| Annona squamosa | Leaf | 11.30 nm average crystallite size. |
| Rosa rubiginosa | Leaf | 11.31 nm average crystallite size. |
| Moringa stenopetala | Seed | Crystalline, 6.556 nm average particle size. nih.gov |
Microorganism-Mediated Biosynthesis of this compound
Microorganisms such as bacteria and fungi provide another biological pathway for the synthesis of this compound nanoparticles. tandfonline.comtandfonline.com These organisms produce enzymes and other metabolites that can reduce copper ions and stabilize the resulting nanoparticles. researchgate.netemerald.com Bacteria are considered good candidates for this process, particularly gram-negative strains, as they possess enzymes capable of reducing metal ions into nanoform. researchgate.net The synthesis can occur either intracellularly, where nanoparticles are formed inside the cells, or extracellularly, which is often preferred for easier downstream processing. researchgate.netemerald.com
For example, a Gram-negative bacterium from the genus Serratia has been shown to synthesize copper oxide nanoparticles intracellularly. researchgate.net The process involves the uptake of copper ions, followed by their enzymatic reduction within the cell, leading to the formation of nanoparticles which are later released upon cell disintegration. researchgate.net Another study utilized the cell-free extract of Stenotrophomonas sp. BS95 for the biosynthesis of CuO nanoparticles, where cellular biomolecules like enzymes and proteins are believed to reduce the copper ions. nih.gov Research has also demonstrated that bacteria can be used to produce various metal oxide nanoparticles, including CuO, with applications in biomedicine and biosensors. mdpi.com
Fungi are also highly capable of nanoparticle synthesis, often showing greater tolerance to high-pressure and temperature conditions compared to bacteria. emerald.com The extracellular synthesis pathway in fungi is widely used as they secrete a variety of metabolites that aid in the reduction and stabilization of the nanoparticles. emerald.com
Table 2: Examples of Microorganism-Mediated Synthesis of this compound Nanoparticles
| Microorganism | Synthesis Route | Resulting Nanoparticle Characteristics |
|---|---|---|
| Serratia sp. | Intracellular | Nanoparticle formation occurs within the bacterial cells. researchgate.net |
| Stenotrophomonas sp. BS95 | Extracellular (Cell-Free Extract) | Crude and calcined CuO nanoparticles with SPR peaks between 286 and 420 nm. nih.gov |
| Marine Streptomyces sp. MHM38 | Extracellular (Cell-Free Supernatant) | Spherical nanoparticles with sizes ranging from 1.72–13.49 nm. mdpi.com |
Eco-Friendly Synthesis Principles and Scalability
The core principles of eco-friendly synthesis for this compound revolve around minimizing environmental impact and promoting sustainability. mdpi.com This involves using non-toxic, natural materials as precursors, reducing energy consumption, and avoiding the generation of hazardous by-products. mdpi.comdergipark.org.tr Green synthesis methods, which utilize plant extracts or microorganisms, are inherently more sustainable and cost-effective than conventional chemical and physical methods that often require harsh chemicals, high temperatures, and high pressures. mdpi.commdpi.com
A key aspect of eco-friendly synthesis is the concept of a circular economy, where waste materials are transformed into valuable products. mdpi.com For instance, using agricultural waste like durian husks not only provides a source for synthesis but also addresses waste management challenges. mdpi.com Microwave-assisted green synthesis is another approach that aligns with these principles, offering rapid reaction times and reduced energy usage. mdpi.comresearchtrend.net
The scalability of these green methods is a crucial consideration for industrial applications. mdpi.com While laboratory-scale synthesis has been widely demonstrated, transitioning to large-scale production requires optimization of parameters to maintain the desired nanoparticle properties. The simplicity and cost-effectiveness of using plant extracts and microbial systems present a promising avenue for scalable and commercially viable production of this compound nanoparticles. nih.gov
Morphological Control and Nanostructure Tailoring in this compound Synthesis
The physical and chemical properties of this compound are highly dependent on its morphology, including particle size, shape, and structure. mdpi.comdergipark.org.tr Therefore, precise control over these characteristics during synthesis is essential for tailoring the material for specific applications. dergipark.org.trmdpi.com
Various synthesis methods have been developed to control the morphology of CuO nanostructures, leading to diverse architectures such as nanowires, nanorods, nanocubes, and flower-like or leaf-like structures. researchgate.net The hydrothermal method is a prominent technique that allows for the production of CuO nanoparticles with high purity, good dispersibility, and distinct morphologies by adjusting parameters like reaction temperature and time. dergipark.org.tr For example, lower reaction temperatures and shorter durations in hydrothermal synthesis have been shown to produce smaller particle sizes. dergipark.org.tr
Microwave-assisted synthesis is another effective method for tailoring nanostructure morphology. tandfonline.com The rapid and uniform heating provided by microwaves enables precise control over nucleation and crystal growth, allowing for the synthesis of materials with specific shapes and sizes by manipulating reaction parameters like precursor concentration and heating rate. tandfonline.com
The choice of capping agents and surfactants also plays a critical role in directing the growth and final morphology of CuO nanostructures. In an alcohol/nonionic polymeric surfactant-assisted synthesis, the type of alcohol and surfactant used was found to influence the surface area and morphology of the resulting CuO. researchgate.net Similarly, electrochemical deposition techniques, which can control film thickness and dopant incorporation, have been used to modify the surface morphology of CuO-based nanocomposites. mdpi.com
Table 3: Influence of Synthesis Parameters on this compound Morphology
| Synthesis Method | Key Parameters | Resulting Morphology/Characteristics |
|---|---|---|
| Hydrothermal | Reaction Temperature, Reaction Time | Particle size control; lower temperature and shorter time lead to smaller particles (e.g., 9-11 nm). dergipark.org.tr |
| Microwave-Assisted | Heating Rate, Precursor Concentration, Reaction Time | Precise control over size, shape, and crystalline structure. tandfonline.com |
| Alcohol/Polymeric Surfactant-Assisted Hydrothermal | Type of Alcohol/Surfactant, Hydrothermal Time | Varied morphologies and surface areas; pure CuO formed after 2 hours. researchgate.net |
| Electrochemical Deposition | CuO Nanoparticle Concentration | Alterations in film morphology and crystallographic arrangement of nanocomposites. mdpi.com |
Comprehensive Spectroscopic and Microscopic Characterization of Cupric Oxide Materials
Structural Elucidation of Cupric Oxide Phases
The crystalline nature and morphology of this compound are fundamental to understanding its properties and potential applications.
X-ray Diffraction (XRD) Analysis of Crystalline Structure
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For this compound, XRD patterns consistently confirm its monoclinic crystal structure. mdpi.comucv.ro The analysis of diffraction peaks provides information on the crystallite size, lattice parameters, and phase purity of the CuO sample.
The prominent peaks in the XRD spectrum of CuO correspond to specific crystallographic planes. For instance, distinct peaks are commonly observed corresponding to the (110), (002), and (111) planes, which are characteristic of the monoclinic phase of CuO. mdpi.com The average crystallite size of CuO nanoparticles can be calculated from the broadening of the XRD peaks using the Debye-Scherrer formula, with reported sizes often in the nanometer range, for example, around 15 nm to 32.32 nm. mdpi.comsci-hub.se The intensity and width of these peaks are also indicative of the material's crystallinity; broader peaks suggest smaller crystal sizes. ecorfan.org
The following table summarizes typical XRD data for this compound, showcasing the relationship between the diffraction angle (2θ), d-spacing, and corresponding crystal planes.
| 2θ (degrees) | Intensity (%) | d-spacing (Å) | (hkl) |
| 32.72 | 5.84 | 2.7372 | (110) |
| 35.64 | 30.43 | 2.5191 | (002) |
| 35.76 | 80.26 | 2.5108 | (-111) |
| 38.96 | 100 | 2.3118 | (111) |
| 39.26 | 23.3 | 2.2947 | (200) |
| 49.1 | 28.24 | 1.8553 | (-202) |
| 53.76 | 11.47 | 1.705 | (020) |
| 58.72 | 14.81 | 1.5724 | (202) |
| 61.92 | 20.59 | 1.4986 | (-113) |
| 66.18 | 16.04 | 1.412 | (022) |
| 68.34 | 9.91 | 1.3726 | (113) |
| 68.57 | 14.08 | 1.3686 | (220) |
This table is based on data from PVEducation.org and represents a typical XRD pattern for this compound. pveducation.org
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy techniques are indispensable for visualizing the morphology and nanoscale features of this compound materials.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of this compound. SEM images have revealed various morphologies for CuO, including spherical nanoparticles, nanorods, and nanopetals. mdpi.comsemanticscholar.orgmdpi.com The morphology can be influenced by the synthesis method. researchgate.net For instance, SEM analysis of CuO nanoparticles synthesized using a solution combustion technique showed a spherical shape with sizes ranging from 58.23 to 69.89 nm. researchgate.net
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental analysis of the sample. EDX spectra of this compound confirm the presence of copper (Cu) and oxygen (O) as the primary constituents, and can be used to verify the purity of the material by detecting any elemental impurities. mdpi.comdiva-portal.org
High-Resolution Transmission Electron Microscopy (HR-TEM) offers even greater magnification, allowing for the visualization of the crystal lattice of this compound. HR-TEM images can reveal the atomic planes of the CuO crystals and provide precise measurements of interplanar spacing. For example, HR-TEM analysis has shown interplanar distances of 0.25 nm and 0.24 nm, corresponding to the (111) planes of CuO and Cu₂O, respectively, in samples containing both phases. researchgate.net This level of detail is crucial for confirming the crystalline structure identified by XRD and for observing any defects or dislocations within the crystal. Furthermore, selected area electron diffraction (SAED) patterns obtained during HR-TEM analysis can be used to confirm the monoclinic structure of CuO nanopetals. mdpi.com
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Vibrational and Electronic Spectroscopic Probes of this compound
Spectroscopic techniques that probe the vibrational and electronic transitions within a material provide further understanding of its chemical bonding and structure.
Fourier Transform Infrared (FTIR) Spectroscopy of Bond Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and chemical bonds present in a material. The FTIR spectrum of this compound is characterized by absorption bands in the far-infrared region, which are attributed to the stretching vibrations of the copper-oxygen (Cu-O) bonds.
Characteristic FTIR peaks for the Cu-O stretching vibration in the monoclinic phase of pure CuO are typically observed in the range of 400-800 cm⁻¹. researchgate.netresearchgate.net Specific peaks have been reported at various wavenumbers, including around 402 cm⁻¹, 510 cm⁻¹, and 600 cm⁻¹, confirming the formation of CuO. mdpi.comresearchgate.net The presence and position of these peaks are indicative of the metal-oxide bond and are consistent with the known vibrational modes of this compound. For instance, peaks at 510 cm⁻¹ and 600 cm⁻¹ correspond to the stretching vibration of the Cu-O bond and are characteristic of the monoclinic phase of pure CuO. researchgate.net
Raman Spectroscopy of Lattice Dynamics
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, providing insights into its crystal structure and lattice dynamics. For this compound (CuO), which possesses a monoclinic crystal structure belonging to the C2/c space group, group theory predicts nine optical phonon modes. Of these, three are Raman-active (Ag + 2Bg).
The characteristic Raman spectrum of CuO typically exhibits three prominent peaks. myu-group.co.jp The Ag mode is usually observed around 272-298 cm⁻¹, while the two Bg modes appear at approximately 324-347 cm⁻¹ and 604-636 cm⁻¹, respectively. myu-group.co.jpresearchgate.netias.ac.in The exact positions of these peaks can vary depending on factors such as the synthesis method, particle size, and morphology of the CuO material. researchgate.net For instance, in single-crystal CuO, these modes have been precisely identified at 296 cm⁻¹ (Ag), 346 cm⁻¹ (Bg), and 636 cm⁻¹ (Bg). ias.ac.inosti.govcapes.gov.br In nanostructured CuO, these peaks might show some shifting and broadening due to phonon confinement effects.
The presence and characteristics of these Raman peaks serve as a fingerprint for the CuO phase, allowing for its identification and structural characterization. researchgate.net The absence of peaks related to other phases, such as cuprous oxide (Cu₂O), confirms the purity of the monoclinic CuO phase.
Table 1: Typical Raman Active Modes of this compound
| Raman Mode | Wavenumber (cm⁻¹) | Reference |
| Ag | 272 - 298 | myu-group.co.jpresearchgate.netias.ac.in |
| Bg(1) | 324 - 347 | myu-group.co.jpresearchgate.netias.ac.in |
| Bg(2) | 604 - 636 | myu-group.co.jpresearchgate.netias.ac.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of materials by measuring their absorption of light in the ultraviolet and visible regions. For this compound, a p-type semiconductor, this analysis provides crucial information about its optical band gap and electronic transitions.
The UV-Vis absorption spectrum of CuO typically shows a strong absorption in the UV region and a broad absorption feature in the visible range. rsc.orgorientjchem.org A characteristic absorption peak is often observed around 220-255 nm, which is attributed to the interband electronic transitions from the O 2p valence band to the Cu 3d conduction band. rsc.orgorientjchem.orgtandfonline.com Some studies also report a broader absorption between 300 and 400 nm, which is characteristic of CuO nanostructures. rsc.org
A critical parameter determined from UV-Vis spectra is the optical band gap (Eg). This compound is known to have an indirect band gap, and its value can be determined using a Tauc plot, where (αhν)¹ᐟ² is plotted against the photon energy (hν). tandfonline.comrsc.org The band gap of bulk CuO is typically in the range of 1.2 to 1.9 eV. rjb.romyu-group.co.jp However, the measured band gap can vary significantly depending on the material's form, such as thin films or nanoparticles. For instance, values ranging from 1.9 eV for thin films to as high as 3.59 eV for nanoparticles have been reported. myu-group.co.jpwgu.edu.et This variation, particularly the "blue-shift" to higher energies in nanoparticles, is often attributed to the quantum confinement effect. tandfonline.com
Table 2: Reported Optical Band Gap of this compound
| Material Form | Band Gap (eV) | Reference |
| Bulk | 1.2 - 1.9 | rjb.romyu-group.co.jp |
| Thin Film | 1.9 | myu-group.co.jp |
| Nanoparticles | 3.2 - 3.59 | tandfonline.comwgu.edu.etresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical oxidation states of the elements within a material. For this compound, XPS is instrumental in confirming the presence of copper in the Cu²⁺ oxidation state.
The high-resolution XPS spectrum of the Cu 2p region is characteristic for CuO. It consists of two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, located at binding energies of approximately 933.4-933.8 eV and 953.6-953.8 eV, respectively. researchgate.net A key feature that distinguishes Cu²⁺ from other copper oxidation states (Cu⁰ or Cu¹⁺) is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main peaks. researchgate.netrsc.orgthermofisher.com These satellites, typically found around 941-944 eV and 962 eV, arise from a multi-electron excitation process and are a definitive fingerprint of the d⁹ configuration of the Cu²⁺ ion. researchgate.netthermofisher.comyale.edu
The O 1s spectrum for CuO typically shows a strong peak at a binding energy of approximately 529.3-529.5 eV, which is attributed to the O²⁻ ions in the CuO crystal lattice. researchgate.netrsc.org The presence of this peak, along with the characteristic Cu 2p spectrum and its satellites, provides conclusive evidence for the formation of this compound.
Table 3: Characteristic XPS Binding Energies for this compound
| Core Level | Binding Energy (eV) | Feature | Reference |
| Cu 2p₃/₂ | 933.4 - 933.8 | Main Peak | researchgate.net |
| Cu 2p₁/₂ | 953.6 - 953.8 | Main Peak | researchgate.net |
| - | 941.5 - 943.8 | Shake-up Satellite | researchgate.netrsc.org |
| - | ~962.5 | Shake-up Satellite | researchgate.net |
| O 1s | 529.3 - 529.5 | Main Peak (Lattice Oxygen) | researchgate.netrsc.org |
Laser-Induced Breakdown Spectroscopy (LIBS) for Plasma Diagnostics
Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique used for rapid chemical analysis. It involves focusing a high-power laser pulse onto the surface of a sample to create a transient, high-temperature plasma. rroij.comresearchgate.net The light emitted from this plasma is then collected and analyzed. The resulting spectrum contains emission lines characteristic of the elements present in the sample, allowing for elemental identification.
In the context of this compound, LIBS can be used to confirm the presence of copper and oxygen. nih.gov The analysis of the plasma generated from a CuO target reveals spectral lines corresponding to the atomic and ionic species of copper and oxygen. rroij.comrroij.com For instance, studies have identified a CuO emission band at 615 nm in the plasma spectrum generated in an aqueous environment. nih.gov
Furthermore, LIBS can be employed for plasma diagnostics, which involves determining the physical parameters of the laser-induced plasma, such as electron temperature (Tₑ) and electron density (nₑ). rroij.com These parameters are crucial for understanding the laser-matter interaction and the plasma dynamics. Research has shown that these plasma characteristics are strongly dependent on experimental conditions like laser pulse energy and the presence of an external magnetic field. rroij.comrroij.com For example, increasing the laser pulse energy has been shown to increase the electron density while decreasing the electron temperature of the CuO plasma. rroij.comrroij.com
Surface and Colloidal Characterization Techniques
Zeta Potential Measurements for Colloidal Stability
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. For this compound nanoparticles dispersed in a liquid, the zeta potential determines whether the particles will tend to agglomerate or remain discrete.
The zeta potential of CuO nanoparticles is highly dependent on the pH of the dispersion and the presence of any surface-adsorbed species. researchgate.netresearchgate.net Generally, nanoparticles with a zeta potential more positive than +30 mV or more negative than -30 mV are considered to have good stability. frontiersin.org
Reported zeta potential values for CuO nanoparticles vary widely, often falling in the moderately stable range. For instance, values such as -4.69 mV, -15.4 mV, -20.6 mV, and +63.2 mV have been documented under different synthesis and dispersion conditions. researchgate.netfrontiersin.orgacademicjournals.orgnih.gov The negative values often observed in aqueous media at near-neutral pH are attributed to the formation of hydroxyl groups on the particle surface. researchgate.net
The isoelectric point (IEP) is the pH at which the zeta potential is zero, meaning the net surface charge is neutral. At the IEP, colloidal suspensions are typically least stable. The isoelectric point for this compound is reported to be around pH 9.5. Below this pH, the surface is expected to be positively charged, and above it, negatively charged. The presence of other ions or molecules in the solution, such as dissolved organic matter, can adsorb to the nanoparticle surface and shift the isoelectric point. rsc.orgchem-soc.si
Table 4: Reported Zeta Potential and Isoelectric Point of this compound
| Parameter | Value | pH / Conditions | Reference |
| Zeta Potential | -4.69 mV | - | academicjournals.org |
| Zeta Potential | -15.4 mV | Ambient Temperature | frontiersin.org |
| Zeta Potential | -20.6 mV | 6.8 | researchgate.net |
| Zeta Potential | +63.2 mV | - | nih.gov |
| Isoelectric Point | ~9.5 | - |
Surface Area Determination
The specific surface area of a material is a critical property, particularly for applications involving surface reactions, catalysis, and adsorption. For this compound, especially in its nanostructured forms, a high surface area is often desirable. The most common method for determining the specific surface area is the Brunauer-Emmett-Teller (BET) theory, which is based on the physical adsorption of a gas (typically nitrogen) on the surface of the material.
The nitrogen adsorption-desorption isotherm for mesoporous this compound materials often exhibits a Type IV isotherm according to the IUPAC classification. nih.govnih.gov This type of isotherm, characterized by a hysteresis loop, is indicative of the presence of mesopores (pores with diameters between 2 and 50 nm). nih.govnih.gov
The specific surface area of CuO materials can vary significantly depending on the synthesis method and the resulting morphology and particle size. Reported BET surface areas for this compound nanoparticles range from a few square meters per gram to over 100 m²/g. For instance, values such as 20.64 m²/g, 21.54 m²/g, 31.82 m²/g, and 58.77 m²/g have been documented for different CuO nanostructures. nih.govrsc.orgmdpi.com The pore size distribution, often calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method, provides further details about the porous nature of the material. nih.govrsc.org
Table 5: Reported Surface Area and Pore Characteristics of this compound
| BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Reference |
| 20.64 | - | - | |
| 21.54 | 9.12 | 0.997 | rsc.org |
| 22.75 | 1.35 | 0.038 | tandfonline.com |
| 31.82 | 39.19 | - | nih.gov |
| 58.77 | 5.8 | 0.56 | mdpi.com |
Advanced Electronic and Optical Phenomena in Cupric Oxide Systems
Electronic Band Structure and Charge Carrier Dynamics in Cupric Oxide
This compound (CuO), a monoclinic semiconductor, has garnered significant interest for its potential in applications like photovoltaics and electronics. aip.orgntu.edu.sg Its electronic and optical properties are intricately linked to its fundamental electronic band structure and the behavior of charge carriers within the material.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Standard DFT approaches, such as the Local Spin Density Approximation (LSDA), have historically struggled to accurately predict the semiconducting ground state of CuO. aip.orgntu.edu.sg However, the introduction of the Hubbard U correction (DFT+U or LSDA+U) has proven successful in describing the electronic properties of strongly correlated transition metal oxides like CuO. aip.orgug.edu.gh
Using the LSDA+U method, calculations show that CuO in its ground state is an antiferromagnetic semiconductor with an indirect band gap of approximately 1.0 to 1.32 eV. aip.orgaps.orgresearchgate.net These theoretical values align well with experimental observations, which typically report a band gap between 1.2 and 1.5 eV. aip.org The electronic states near the Fermi level are primarily composed of hybridized Copper 3d and Oxygen 2p orbitals. aip.orgresearchgate.net Specifically, the states around the Fermi level are formed by partially filled Cu 3d(x²-y²) orbitals with a significant contribution from O 2p states. researchgate.net
The electrical conductivity of CuO is influenced by factors such as temperature, frequency of the applied electric field, and material preparation methods.
DC Conductivity: The DC electrical conductivity of CuO nanoparticles typically exhibits semiconductor behavior, where conductivity increases with temperature. ekb.eg This is due to the thermal activation of charge carriers, allowing them to overcome energy barriers and contribute to conduction. ekb.eg The relationship between DC conductivity (σ_DC) and temperature (T) often follows the Arrhenius equation, indicating a thermally activated process. The activation energy provides insight into the energy required to excite charge carriers into a conducting state. For some CuO-based materials, the activation energy is temperature-independent and depends on the composition. bibliotekanauki.pl
AC Conductivity: The AC conductivity (σ_AC) of CuO generally increases with increasing frequency. iau.irscirp.org This behavior is often described by Jonscher's power law. The frequency exponent in this law provides information about the dominant conduction mechanism. ekb.eg In many CuO systems, the conduction mechanism at higher frequencies is attributed to the hopping of charge carriers between localized states. iau.ir Several hopping models have been proposed to explain the AC conduction in different CuO-based materials, including:
Correlated Barrier Hopping (CBH): This model is often considered appropriate for explaining the AC conductivity in CuO nanoflakes and certain glass systems. iau.irscirp.org
Non-overlapping Small Polaron Tunneling (NSPT): This mechanism has been observed in some ceramic systems containing CuO. researchgate.net
Adiabatic and Non-adiabatic Hopping: Studies on CuO-Bi₂O₃ pellets have indicated the presence of non-adiabatic hopping conduction. bibliotekanauki.pl
The effective mass of charge carriers (electrons and holes) is a crucial parameter that influences their mobility and, consequently, the electrical conductivity of the material. Theoretical calculations have indicated that the carrier effective masses in CuO are larger than those in silicon, which suggests smaller carrier mobilities. aps.org
Hole Effective Mass: The effective hole mass in CuO is reported to be approximately 7.9 times the mass of a free electron (m₀). pveducation.org
Electron Effective Mass: The effective electron mass is reported to be in the range of 0.4-0.95 m₀. pveducation.org
Experimentally, the Hall mobility of holes in p-type CuO has been measured. For instance, vacuum-annealed CuO thin films converted to cuprous oxide (Cu₂O) have shown a significant increase in Hall mobility from 0.26 to 51 cm²/Vs. aip.org However, for CuO itself, reported hole mobility values are generally lower, around 0.1 cm²V⁻¹s⁻¹. pveducation.org The relatively low mobility is consistent with the larger effective masses calculated theoretically. aps.org
The electronic properties of CuO are highly sensitive to the presence of intrinsic (native) point defects and the intentional introduction of extrinsic dopants.
Native Point Defects: Undoped CuO is typically a p-type semiconductor. aip.orgresearchgate.net This intrinsic p-type conductivity is primarily attributed to the presence of copper vacancies (V_Cu). aip.orgaps.orgresearchgate.net First-principles calculations have shown that copper vacancies are the most stable native point defects in CuO under both copper-rich and oxygen-rich conditions, acting as shallow acceptors. aip.orgaps.orgresearchgate.net In contrast, other native defects like oxygen vacancies (V_O), copper interstitials (Cu_i), and copper antisites (Cu_O) are considered deep donors, making intrinsic n-type conduction in undoped CuO unlikely. aip.org
Extrinsic Doping: To modulate the conductivity of CuO, extrinsic doping is employed.
P-type Doping: First-principles calculations suggest that lithium (Li) and sodium (Na) are shallow acceptors in CuO, and their formation energies are low, particularly in an oxygen-rich environment. aip.org
N-type Doping: Achieving n-type conductivity in CuO is challenging. aip.org While some studies have reported n-type conduction, the underlying mechanisms are still debated. aip.orgntu.edu.sg Theoretical investigations indicate that most potential donor dopants have deep transition levels within the band gap or high formation energies, which limits their effectiveness. aip.org For instance, while hafnium (Hf) and zirconium (Zr) are predicted to have relatively shallow donor levels, their high formation energies hinder the achievement of high n-type conductivity. aip.orgntu.edu.sg
Carrier Effective Masses and Mobility Studies
Light-Matter Interactions and Optical Responses of this compound
The interaction of light with this compound governs its optical properties, which are fundamental for its use in optoelectronic devices like solar cells.
Absorption Coefficient (α): The absorption coefficient measures how well a material absorbs light at a particular wavelength. This compound exhibits strong absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. d-nb.infouobaghdad.edu.iqscirp.org The absorption coefficient is typically on the order of 10⁶ to 10⁷ m⁻¹ in the UV to visible region. d-nb.info This high absorption makes CuO a promising material for solar energy applications. scirp.orgmissouristate.edu Studies on CuO thin films have shown that the absorption coefficient can be as high as 1.19 x 10⁵ cm⁻¹ and can be further increased in phase mixtures with cuprous oxide (Cu₂O). missouristate.edu
Optical Conductivity (σ_opt): Optical conductivity describes the response of a material to an oscillating electric field, such as that of light. It is related to the absorption of photons and the subsequent generation of free charge carriers. In CuO nanoparticles, the optical conductivity increases with increasing photon energy, particularly in the UV region. d-nb.info This indicates an increase in the availability of free carriers upon photon absorption. d-nb.info Conversely, a decrease in optical conductivity is observed in the visible region, which may be attributed to the trapping of these free carriers. d-nb.info
Refractive Index, Extinction Coefficient, and Reflectance Studies
The optical constants of this compound, including its refractive index (n), extinction coefficient (k), and reflectance (R), are critical parameters for its application in optoelectronic devices. These properties are intrinsically linked to the material's electronic band structure and are significantly influenced by synthesis methods and post-deposition treatments, such as annealing.
Studies on this compound thin films have shown that these optical parameters are highly dependent on the wavelength of incident light and processing conditions. For instance, research on CuO thin films prepared by the spray pyrolysis deposition (SPD) technique demonstrated that the refractive index increases with the wavelength in the UV and the initial part of the visible spectrum, reaching a maximum value of 1.665. scribd.commu.edu.iq Similarly, the reflectance is observed to increase with wavelength, peaking at energies corresponding to the material's energy band gap before decreasing at higher photon energies. scribd.commu.edu.iq The extinction coefficient, which is related to the absorption of light, generally shows high values in the UV range and decreases with increasing photon energy. mu.edu.iq
Annealing temperature plays a crucial role in modifying the optical properties of CuO thin films. In one study, CuO films deposited by the Aqueous Chemical Growth (ACG) method showed that as the annealing temperature increased, the refractive index and reflectance also increased. scirp.org Conversely, the extinction coefficient was found to decrease with higher annealing temperatures. scirp.org This behavior is often attributed to an improvement in the crystallinity and a change in the defect density within the films. scirp.org
Chromium ion implantation is another method used to modify the optical properties of this compound. Spectroscopic ellipsometry studies on chromium-implanted CuO thin films allowed for the development of multilayer models to determine the refractive index and extinction coefficient. researchgate.net These studies help in understanding how doping affects the material's dielectric function and, consequently, its interaction with light. researchgate.net
| Property | Observation | Influencing Factor | Reference |
|---|---|---|---|
| Refractive Index (n) | Increases with increasing annealing temperature. | Annealing Temperature | scirp.org |
| Refractive Index (n) | Maximum value of 1.665 observed. | Preparation Method (SPD) | scribd.commu.edu.iq |
| Extinction Coefficient (k) | Decreases with increasing annealing temperature. | Annealing Temperature | scirp.org |
| Reflectance (R) | Increases with increasing annealing temperature. | Annealing Temperature | scirp.org |
| Reflectance (R) | Increases with wavelength, peaks at the band gap energy. | Wavelength | scribd.commu.edu.iq |
Dielectric Function Analysis
The dielectric function, comprising real (ε') and imaginary (ε'') parts, describes a material's response to an external electric field. For this compound, the dielectric properties are a subject of significant research, especially concerning its potential as a high-dielectric-constant material.
The dielectric constant of CuO is strongly dependent on frequency and temperature. Generally, the dielectric constant decreases as the frequency of the applied electric field increases. mdpi.comiipseries.org This behavior is attributed to the fact that at higher frequencies, the various polarization mechanisms (such as dipolar and interfacial polarization) cannot keep up with the rapidly changing field. iipseries.org Conversely, the dielectric constant tends to increase with rising temperature, as higher thermal energy facilitates the movement of charge carriers and dipoles, enhancing polarization. iipseries.org
Research on CuO nanoparticles synthesized via a green method and sintered into a pellet revealed a dielectric constant (ε') of 41 and a low loss factor (tan δ) of 0.0014 at a frequency of 1 MHz at room temperature. aip.org Extraordinarily high dielectric constants, on the order of 10⁴, have been reported for bulk CuO heat-treated at 1223 K. researchgate.net This giant dielectric phenomenon is often explained by the Maxwell-Wagner polarization mechanism, which arises from charge accumulation at interfaces, such as grain boundaries within the polycrystalline material. researchgate.net The presence of a small amount of Cu³⁺ ions in the annealed CuO is also thought to contribute to this behavior. researchgate.net
In nanocomposites, such as those embedding CuO nanoparticles in a polymer matrix like poly(vinylpyrrolidone) (PVP), the dielectric constant of the composite material increases with the loading of CuO nanoparticles. mdpi.com This demonstrates the potential to tune the dielectric properties of materials by incorporating CuO as a filler. The analysis of real and imaginary parts of the dielectric constant in CuO thin films has also shown that both increase with rising annealing temperatures. scirp.org
| Material Form | Dielectric Constant (ε') | Frequency | Conditions | Reference |
|---|---|---|---|---|
| Nanoparticle Pellet | 41 | 1 MHz | Room Temperature | aip.org |
| Bulk (Heat-Treated) | ~10,000 | kHz range | Above 230 K | researchgate.net |
| PVP/CuO Nanocomposite | Increases with CuO loading | 10 Hz - 1 MHz | Room Temperature | mdpi.com |
| Thin Film | Increases with annealing | - | Increasing Annealing Temp. | scirp.org |
Photoconductivity and Opto-Electrical Response in this compound Thin Films
This compound is a p-type semiconductor, and its ability to generate charge carriers upon light absorption makes it a candidate for various optoelectronic applications, including photodetectors and solar cells. scirp.orgelsevier.es The photoconductive response of CuO thin films is characterized by an increase in electrical conductivity when illuminated with light of sufficient energy.
Studies have demonstrated that both CuO and its related phase, cuprous oxide (Cu₂O), exhibit light-induced photoconductance with a persistent character. elsevier.es The photocurrent is typically stronger under visible light irradiation. elsevier.es Research on CuO nanostructures grown by a simple hot-water treatment method showed a significant photocurrent response. acs.org Devices fabricated with these nanostructures exhibited a photocurrent density of 9.65 ± 0.43 μA/cm² with fast response times, having a rise time of 0.195 s and a decay time of 0.192 s. acs.org
The opto-electrical response can be enhanced through various strategies. Applying a forward bias to the photoconductive device has been shown to increase the photocurrent and decrease the response times. acs.org Furthermore, creating phase mixtures of CuO and Cu₂O can optimize both the absorption coefficient and the opto-electrical response. missouristate.edu A study found that a thin film mixture of 87.30% CuO and 12.70% Cu₂O yielded a high absorption coefficient and a large change in electrical conductivity upon illumination, making it a promising active layer for solar cells. missouristate.edu The efficiency of charge separation and transport, which governs the photoconductive gain, is influenced by factors like crystallinity, defect density, and the nature of electrical contacts. acs.orgamse.org.cn
Magnetic Ordering and Properties in this compound
This compound is a fascinating magnetic material, primarily known for its antiferromagnetic (AFM) ordering at low temperatures. researchgate.net The magnetic properties are dominated by the Cu²⁺ ions, which possess an unpaired d-electron. researchgate.net
Bulk CuO undergoes a magnetic phase transition from a paramagnetic state to an antiferromagnetic state at a Néel temperature (Tₙ) of about 230 K. scirp.orgcapes.gov.br A key characteristic of CuO's magnetic behavior is the existence of two distinct antiferromagnetic phases. Below the Néel temperature, at Tₙ₁ ≈ 230 K, CuO enters an incommensurate antiferromagnetic phase, which is also a multiferroic state. capes.gov.braps.org This phase is characterized by a magnetic propagation vector that is not a simple multiple of the reciprocal lattice vectors. capes.gov.br
Upon further cooling, a first-order phase transition occurs at Tₙ₂ ≈ 213 K, where the magnetic structure transforms into a commensurate antiferromagnetic state. capes.gov.bracs.org This lower-temperature phase has a simpler magnetic ordering with a propagation vector of (1/2, 0, -1/2), which doubles the magnetic unit cell along the a and c crystallographic directions. capes.gov.bracs.org In this phase, the magnetic moments of the copper ions are believed to be aligned along the crystallographic b-axis. ias.ac.in
| Transition Temperature | Value (approx.) | Magnetic Phase Transition | Reference |
|---|---|---|---|
| Tₙ₁ (Néel Temperature) | 230 K | Paramagnetic to Incommensurate Antiferromagnetic | scirp.orgcapes.gov.br |
| Tₙ₂ | 213 K | Incommensurate AFM to Commensurate Antiferromagnetic | capes.gov.bracs.org |
Catalytic Efficacy and Mechanistic Pathways of Cupric Oxide
Environmental Catalysis for Pollution Abatement
Cupric oxide is a key player in the development of sustainable technologies aimed at mitigating environmental pollution. candcs.de Its cost-effectiveness and lower toxicity compared to precious metal catalysts like platinum and palladium make it an attractive alternative for a wide range of applications. candcs.de From purifying exhaust gases to degrading organic pollutants, this compound-based catalysts offer environmentally friendly solutions. candcs.de
The photocatalytic activity of this compound has been extensively studied for the degradation of organic pollutants in water. nih.govtandfonline.com As a p-type semiconductor with a narrow bandgap of approximately 1.2 eV, this compound can efficiently absorb a significant portion of the solar spectrum, making it a promising material for visible-light-driven photocatalysis. mdpi.com When exposed to light with energy greater than its bandgap, this compound generates electron-hole pairs. These charge carriers can then migrate to the catalyst surface and initiate redox reactions that break down persistent organic pollutants into less harmful substances. tandfonline.com
The efficiency of photocatalytic degradation can be influenced by various factors, including the morphology and surface area of the this compound nanoparticles. For instance, mesoporous this compound nanoparticles with high surface areas have demonstrated enhanced photocatalytic activity. tandfonline.com In one study, this compound photocatalysts derived from a nitrate (B79036) precursor exhibited high degradation efficiencies for various dyes under visible light, reaching 99.6% for Rhodamine B, 94.3% for Methyl Orange, and 90.6% for Methylene (B1212753) Blue. tandfonline.com The performance of this compound can be further improved by creating heterojunctions with other materials, such as cuprous oxide (Cu₂O) or reduced graphene oxide (rGO), which can enhance charge separation and reduce the recombination rate of electron-hole pairs. nih.govmdpi.comscilit.com A CuO-Cu₂O heterojunction photocatalyst, for example, showed a degradation rate for methylene blue that was nearly double that of pure CuO or Cu₂O. nih.gov
The degradation of organic pollutants in photocatalysis is primarily driven by the generation of highly reactive oxygen species (ROS). When this compound is irradiated, the photogenerated electrons and holes react with adsorbed oxygen and water molecules to produce various ROS, including superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH). oaepublish.comnih.gov These radicals are powerful oxidizing agents that can non-selectively attack and mineralize a wide range of organic compounds. tandfonline.com
This compound is an effective catalyst in various advanced oxidation processes (AOPs), which are characterized by the in-situ generation of highly reactive radicals to degrade recalcitrant organic pollutants. researchgate.net These processes are considered promising for water and wastewater treatment. researchgate.net this compound-based catalysts have been widely used to enhance the performance of AOPs due to their high activity in oxidation processes. researchgate.netmdpi.com
One of the key AOPs where this compound plays a crucial role is in the activation of peroxymonosulfate (B1194676) (PMS). mdpi.comresearchgate.net this compound can activate PMS to generate powerful radicals, such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). researchgate.net Interestingly, research has also identified the generation of non-radical species like singlet oxygen (¹O₂) as a dominant reactive species in some CuO/PMS systems. researchgate.net The mechanism involves the interaction of this compound with PMS, leading to the formation of surface complexes that facilitate the generation of these reactive species. researchgate.net In a photo-Fenton-like system, a composite of copper-copper oxide with graphitic carbon nitride (g-C₃N₄) demonstrated enhanced catalytic efficiency in the degradation of Rhodamine B, attributed to the efficient generation of hydroxyl radicals. mdpi.com
This compound-based catalysts are instrumental in the purification of exhaust gases from internal combustion engines. candcs.de They offer a cost-effective alternative to noble metal catalysts for the conversion of harmful pollutants like carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC) into less toxic substances such as carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). candcs.debegellhouse.comymerdigital.com
In catalytic converters, this compound can act as a three-way catalyst, simultaneously oxidizing CO and HC while reducing NOx. begellhouse.com The catalytic activity of this compound can be enhanced by supporting it on high-surface-area materials like alumina (B75360) or by creating mixed oxides with other metals. begellhouse.com For instance, a nanocomposite of copper-aluminium oxide has been shown to reduce NOx, CO, and hydrocarbons from petrol engine exhaust by approximately 45%, 12%, and 32%, respectively. begellhouse.com Another study using a copper oxide-coated catalytic converter on a diesel engine reported reductions of 79.78% for CO, 60.58% for HC, and 41.25% for NOx at full load. ymerdigital.com The development of polymetallic catalysts containing copper and a small amount of a noble metal supported on mixed metal oxides also shows promise for cost-effective exhaust gas treatment. google.com
This compound catalysts are also being explored for the decomposition of potent greenhouse gases, most notably nitrous oxide (N₂O). candcs.de Nitrous oxide has a global warming potential approximately 310 times higher than that of carbon dioxide. mdpi.com The catalytic decomposition of N₂O into harmless nitrogen and oxygen is a crucial strategy for mitigating its environmental impact. candcs.demdpi.com
Research has shown that this compound-based catalysts, particularly when combined with other metal oxides, are effective in this decomposition reaction. For example, a Cu-Zn/ZnAl₂O₄ catalyst demonstrated 100% N₂O conversion at 650 °C. mdpi.com The reversible decomposition of this compound to cuprous oxide at high temperatures (850-1000 °C) can also be utilized for oxygen production, which can then be used in combustion processes to produce a CO₂-rich flue gas stream that is easier to capture and sequester. Furthermore, this compound supported on activated carbon has been shown to be effective in the decomposition of ozone, another greenhouse gas, with potential applications in treating industrial effluent gases. researchgate.net
This compound plays a significant role in various catalytic processes for the production of hydrogen (H₂), a clean and sustainable energy carrier. researchgate.netmade-in-china.com One of the key applications is in the water-gas shift reaction, where this compound catalysts facilitate the reaction of carbon monoxide with steam to produce hydrogen and carbon dioxide. candcs.de
Furthermore, this compound is investigated as an electrocatalyst and photocatalyst for hydrogen production through water splitting. researchgate.net In electrolytic water splitting, this compound-based materials serve as efficient and cost-effective catalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). researchgate.net As a photocathode in photoelectrochemical (PEC) water splitting, this compound can absorb sunlight to generate charge carriers that drive the hydrogen evolution reaction. Incorporating materials like functionalized graphene into this compound electrodes can enhance their stability and performance for solar hydrogen generation. nih.gov For instance, a CuO electrode with –COOH-functionalized graphene produced a photocurrent density of -1.32 mA cm⁻² and exhibited improved stability. nih.gov In photocatalytic reforming of organic molecules, such as glycerol, a CuO@TiO₂ core-shell catalyst has shown high activity for hydrogen production under solar light irradiation. scielo.org.mx
Interactive Data Table: Photocatalytic Degradation of Organic Pollutants by this compound-Based Catalysts
| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Reference |
| CuO (Nitrate precursor) | Rhodamine B | Visible Light | 99.6 | tandfonline.com |
| CuO (Nitrate precursor) | Methyl Orange | Visible Light | 94.3 | tandfonline.com |
| CuO (Nitrate precursor) | Methylene Blue | Visible Light | 90.6 | tandfonline.com |
| CuO-Cu₂O | Methylene Blue | Visible Light | ~90 (after 120 min) | nih.gov |
| rGO/CuO | Methylene Blue | Visible Light | 78 (in 1 hr) | mdpi.com |
| rGO/CuO | Congo Red | Visible Light | 96 (in 1 hr) | mdpi.com |
Interactive Data Table: Catalytic Conversion of Exhaust Gases by this compound-Based Catalysts
| Catalyst | Engine Type | Pollutant | Reduction Efficiency (%) | Reference |
| Cu-Al oxide nanocomposite | Petrol | NOx | ~45 | begellhouse.com |
| Cu-Al oxide nanocomposite | Petrol | CO | ~12 | begellhouse.com |
| Cu-Al oxide nanocomposite | Petrol | Hydrocarbons | ~32 | begellhouse.com |
| Copper oxide coated | Diesel | CO | 79.78 | ymerdigital.com |
| Copper oxide coated | Diesel | Hydrocarbons | 60.58 | ymerdigital.com |
| Copper oxide coated | Diesel | NOx | 41.25 | ymerdigital.com |
Wastewater Treatment Applications (e.g., Landfill Leachate Remediation)
This compound (CuO) nanoparticles are gaining significant attention as effective photocatalysts for the treatment of complex industrial and municipal wastewater, such as landfill leachate. iwaponline.comresearchgate.net Landfill leachate is a highly contaminated liquid containing a mixture of organic and inorganic pollutants, making its treatment a considerable environmental challenge. researchgate.netmdpi.com Photocatalysis using CuO nanoparticles has emerged as a promising and sustainable advanced oxidation process for the degradation and mineralization of these harmful contaminants. mdpi.comresearchgate.net
The primary mechanism involves the generation of reactive oxygen species (ROS) when CuO nanoparticles are irradiated with light, typically UV or sunlight. mdpi.comresearchgate.net This process creates electron-hole pairs on the nanoparticle surface. These charge carriers then react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). mdpi.comresearchgate.net These ROS are powerful oxidizing agents that can break down complex organic molecules present in the leachate into simpler, less harmful substances, and can ultimately lead to their complete mineralization into carbon dioxide and water. researchgate.netmdpi.com
Studies have demonstrated the significant effectiveness of CuO nanoparticles in reducing key pollution indicators in landfill leachate. For instance, treatment with CuO nanoparticles under UV light has been shown to achieve a 79% reduction in Chemical Oxygen Demand (COD) and an 85% reduction in Biochemical Oxygen Demand (BOD) after three hours. mdpi.com Another study highlighted a sonocatalytic degradation process using this compound nanoparticles that achieved an 85.82% reduction in COD under optimized conditions. researchgate.net The efficiency of the treatment can be influenced by several factors, including pH, catalyst dosage, reaction time, and the intensity of the light source. brieflands.comjewe.ir For example, one study found the optimal conditions for COD removal to be a pH of 6.9, a CuO nanoparticle dosage of 0.05 g/L, and an ultrasonic frequency of 130 kHz for a 10-minute duration. researchgate.net Similarly, the photocatalytic degradation of dyes in wastewater, another significant application, is affected by parameters such as irradiation time, dye concentration, pH, and catalyst dosage. iwaponline.com
The following table summarizes the efficiency of CuO nanoparticles in treating various pollutants in wastewater:
| Pollutant Type | Pollutant Name | Catalyst | Treatment Conditions | Removal Efficiency | Reference |
| Organic Pollutants in Landfill Leachate | Chemical Oxygen Demand (COD) | CuO Nanoparticles | UV Light, 3 hours | 79% | mdpi.com |
| Organic Pollutants in Landfill Leachate | Biochemical Oxygen Demand (BOD) | CuO Nanoparticles | UV Light, 3 hours | 85% | mdpi.com |
| Organic Pollutants in Landfill Leachate | Chemical Oxygen Demand (COD) | CuO Nanoparticles | Sonocatalysis, pH 6.9, 0.05 g/L catalyst, 130 kHz, 10 min | 85.82% | researchgate.net |
| Textile Dye | Methylene Blue | CuO Nanoparticles | Sunlight, 120 min | 90% | iwaponline.com |
| Textile Dye | Color Removal | CuO Nanoparticles | pH 6.9, 60 min, 0.05 g/L catalyst, 30W UV | 83% | brieflands.com |
| Textile Dye | COD Removal | CuO Nanoparticles | pH 6.8, 60 min, 0.02 g/L catalyst, 30W UV | 99% | brieflands.com |
This compound in Organic Synthesis Catalysis
This compound is a versatile and cost-effective catalyst in various organic synthesis reactions, offering an environmentally friendlier alternative to precious metal catalysts. candcs.de Its applications span oxidation, dehydrogenation, and cross-coupling reactions, playing a crucial role in the synthesis of fine chemicals and pharmaceuticals. candcs.de
Oxidation Reactions in Organic Transformations
This compound is widely utilized as a catalyst for the selective oxidation of alcohols to their corresponding carbonyl compounds, such as aldehydes and ketones. candcs.demdpi.com This transformation is a fundamental process in organic synthesis. dtu.dk CuO nanoparticles, in particular, have demonstrated high catalytic activity for the oxidation of a range of alcohols, including benzylic, alicyclic, and unsaturated alcohols, often with excellent selectivity. dtu.dkrsc.org The use of CuO as a heterogeneous catalyst under aerobic conditions, using air or oxygen as the oxidant, provides a green and noble-metal-free protocol for synthesizing carbonyl compounds. dtu.dkrsc.org
For instance, resin-immobilized CuO nanoparticles have been shown to be effective catalysts for the liquid-phase oxidation of alcohols in air, with the product yield being influenced by the alcohol's chain length and the presence of electron-donating or -withdrawing groups. nih.gov Furthermore, CuO nanocomposites with materials like graphene oxide (CuO@GO) have been developed to enhance catalytic activity. These composites have shown good-to-high yields in the transformation of aromatic alcohols to the corresponding carbonyl compounds under an oxygen atmosphere. mdpi.comdntb.gov.ua
Dehydrogenation Catalysis
This compound also serves as an efficient catalyst in the dehydrogenation of organic compounds, particularly the oxidative dehydrogenation of alcohols to aldehydes and ketones. candcs.deresearchgate.net This process is vital for the production of various fine chemicals. candcs.de Studies using CuO nanoparticle catalysts have shown high activity and selectivity in the oxidative dehydrogenation of alcohols. rsc.orgresearchgate.net The reaction mechanism is suggested to involve a β-H elimination step. rsc.orgresearchgate.net
The catalytic activity can be influenced by the support material and the presence of promoters. For example, CuO supported on silica (B1680970) has been studied for the oxidative dehydrogenation of cyclohexane. osti.gov In the dehydrogenation of long-chain alcohols like tetradecanol (B45765) to tetradecanal, CuO/BaO catalysts have been employed, with the catalytic activity and selectivity depending on the ratio of different types of copper oxide sites. scispace.com Similarly, CuO/MgO systems have been shown to be selective catalysts for the dehydrogenation of isopropyl alcohol. semanticscholar.org
Cross-Coupling Reactions
This compound is an effective catalyst in various cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. A notable application is in the Ullmann condensation, a reaction that couples aryl halides with nucleophiles. cdnsciencepub.comresearchgate.net CuO can catalyze the arylation of compounds with active N-H, O-H, and C-H bonds, such as imides, amides, amines, phenols, and benzoic acid. cdnsciencepub.comresearchgate.net In these reactions, CuO can act not only as a catalyst but also as an acceptor of the halogen from the aryl halide. cdnsciencepub.comresearchgate.net The reactivity of the aryl halide typically follows the order PhI > PhBr > PhCl. cdnsciencepub.com
CuO nanoparticles have been shown to be particularly effective in Ullmann-type C-O and C-S bond formation reactions at ambient temperatures. thieme-connect.com For instance, they can catalyze the reaction between aryl halides and phenols or thiophenols. thieme-connect.com In some cases, it has been proposed that the catalytically active species are not the solid CuO nanoparticles themselves but rather copper complexes that leach from the metal oxide surface. researchgate.netacs.org For example, in C-S cross-coupling reactions between thiols and aryl halides, copper thiolate complexes formed by the leaching of copper ions are suggested to be the active catalysts. researchgate.netacs.org
Kinetic and Mechanistic Investigations of this compound Catalysis
Understanding the kinetics and mechanisms of reactions catalyzed by this compound is crucial for optimizing catalytic processes and designing more efficient catalysts.
Reaction Kinetics and Thermodynamics of Catalytic Processes
The kinetics of this compound-catalyzed reactions are influenced by various factors, including temperature, reactant concentrations, and the physical and chemical properties of the catalyst. For instance, in the photocatalytic degradation of azo dyes using CuO nanoparticles, the reaction was found to follow pseudo-first-order kinetics. iwaponline.com The rate of degradation is affected by the initial dye concentration, with higher concentrations leading to a decreased degradation rate. iwaponline.com
Thermodynamic studies, often employing techniques like ab initio atomistic thermodynamics, provide insights into the stability of different this compound surfaces under various reaction conditions. aps.org Such studies have shown that under oxygen-rich conditions, specific CuO surfaces terminated with both copper and oxygen atoms or containing copper vacancies are more stable and potentially more catalytically active. aps.org Conversely, under oxygen-lean conditions, surfaces with interstitial copper atoms are more favorable. aps.org
In the context of methane (B114726) activation, density functional theory (DFT) calculations have revealed that the presence of water can significantly lower the activation energy barrier for C-H bond activation on a CuO surface. rsc.org Water can activate to form surface hydroxide (B78521) species, opening a new, more favorable reaction pathway. rsc.org The activation barriers for the first and second methane activations in the presence of surface hydroxides were calculated to be 62 and 76 kJ mol⁻¹, respectively, which are significantly lower than the 82 and 154 kJ mol⁻¹ barriers on a dry CuO surface. rsc.org
The following table presents kinetic and thermodynamic data for various CuO-catalyzed reactions:
| Reaction | Kinetic/Thermodynamic Parameter | Value | Conditions | Reference |
| Photocatalytic Degradation of Azo Dyes | Reaction Order | Pseudo-first-order | Aqueous solution, 5 h illumination | iwaponline.com |
| Methane Activation on CuO | Activation Barrier (First C-H activation, dry) | 82 kJ mol⁻¹ | DFT Calculation | rsc.org |
| Methane Activation on CuO | Activation Barrier (First C-H activation, with H₂O) | 62 kJ mol⁻¹ | DFT Calculation | rsc.org |
| Methane Activation on CuO | Activation Barrier (Second C-H activation, dry) | 154 kJ mol⁻¹ | DFT Calculation | rsc.org |
| Methane Activation on CuO | Activation Barrier (Second C-H activation, with H₂O) | 76 kJ mol⁻¹ | DFT Calculation | rsc.org |
| Glycerol to Lactic Acid | Lactic Acid Yield | 78.54% | Optimized reaction conditions | mdpi.com |
| 1,4-Naphthohydroquinone Oxidation | Intrinsic Rate Constant (NQ²⁻ + O₂) | 1.0x10⁸ M⁻¹s⁻¹ | Circumneutral pH | nih.gov |
| 1,4-Naphthohydroquinone Oxidation | Intrinsic Rate Constant (NH₂Q⁰ + Cu(II)) | 4.0x10⁴ M⁻¹s⁻¹ | Circumneutral pH | nih.gov |
| 1,4-Naphthohydroquinone Oxidation | Intrinsic Rate Constant (NHQ⁻ + Cu(II)) | 1.2x10⁷ M⁻¹s⁻¹ | Circumneutral pH | nih.gov |
Surface Adsorption and Reaction Pathways
The catalytic activity of this compound (CuO) is fundamentally governed by the processes occurring at its surface, beginning with the adsorption of reactant molecules. The mechanism of catalysis often involves a redox cycle of the copper species, where CuO is reduced to cuprous oxide (Cu₂O) or even metallic copper (Cu) during the reaction and subsequently reoxidized by an oxidizing agent. dtu.dk
In the oxidation of alcohols, the reaction mechanism is believed to involve the initial adsorption of the alcohol molecule onto a copper site on the catalyst surface, forming a metal-alkoxide intermediate. dtu.dk A neighboring surface oxygen then abstracts the hydroxyl proton. dtu.dk This is followed by a β-hydride elimination step, facilitated by the Cu(II) center, which generates a Cu(II)-hydride and a carbocation intermediate, leading to the formation of the corresponding aldehyde or ketone. dtu.dk The catalytic cycle is completed when an oxidant, such as atmospheric oxygen, reacts with the hydride to regenerate the active Cu(II) site and produces water as a byproduct. dtu.dk The observation that the CuO catalyst can be partially reduced during the reaction suggests that this redox cycling is a key component of the catalytic pathway. dtu.dk
For the oxidation of carbon monoxide (CO), the reaction can proceed through different mechanisms depending on the catalyst's properties and reaction conditions. One proposed pathway is the Langmuir-Hinshelwood mechanism, where both CO and oxygen are adsorbed onto the catalyst surface before reacting. tandfonline.com The presence of different copper oxide species, including both cupric (Cu²⁺) and cuprous (Cu¹⁺) states, can influence the reaction pathway. tandfonline.com The synergistic interaction between different oxidation states of copper and the support material or co-catalysts can create more active sites and enhance the adsorption of reactants. mdpi.com For instance, in CuO-CeO₂ catalysts, the strong interaction between CuO and ceria promotes the reducibility of the catalyst and the formation of oxygen vacancies, which are crucial for CO oxidation. mdpi.com The reaction involves the adsorption of CO on copper sites and the activation of oxygen on the ceria support, followed by their reaction at the interface.
Influence of Nanostructure and Morphology on Catalytic Activity
The catalytic performance of this compound is profoundly influenced by its physical characteristics at the nanoscale, including its structure, morphology, and surface area. mdpi.comacs.org By controlling these properties, it is possible to significantly enhance the catalytic activity, selectivity, and stability of CuO-based catalysts. mdpi.comnih.gov
Different nanostructures such as nanoparticles, nanorods, nanosheets, and hierarchical structures expose different crystal facets and possess varying numbers of active sites. mdpi.comacs.org For example, CuO nanorods have been shown to provide more active sites for CO oxidation compared to other morphologies. mdpi.com The high surface area associated with nanomaterials ensures a greater interface for reactant adsorption and catalysis. mdpi.com
Hierarchical structures, which are complex architectures assembled from basic nanoscale building blocks, are particularly effective. acs.orgrsc.org These structures, such as CuO flower-like microspheres composed of nanosheets or hollow colloidosomes, offer a unique combination of high surface area, enhanced light-harvesting capabilities (for photocatalysis), and improved accessibility for reactant molecules. acs.orgresearchgate.net For instance, hierarchical porous CuO with a 3D sponge-like topology demonstrated superior catalytic activity and stability for CO oxidation. nih.gov Similarly, hierarchical CuO hollow particles have shown exceptional performance in the photothermal catalytic oxidation of CO, achieving high conversion rates at room temperature under visible light irradiation due to enhanced light absorption and high local surface temperatures. acs.org The synthesis method plays a crucial role in determining these structural properties. For example, a rapid microwave-assisted synthesis was used to create a hierarchical porous CuO structure that exhibited significantly higher catalytic activity for CO oxidation compared to CuO prepared by conventional heating methods. nih.gov
The table below summarizes the catalytic activity of CuO with different morphologies for the oxidation of carbon monoxide, highlighting the impact of nanostructure on performance.
| Catalyst | Reaction | Key Finding | Reference |
|---|---|---|---|
| Hierarchical Porous CuO (HP-CuO) | CO Oxidation | Achieved 100% CO conversion at 150 °C, compared to 240 °C for conventionally prepared CuO. | nih.gov |
| CuO Hierarchical Hollow Colloidosomes (HCs) | Photothermal CO Oxidation | Achieved ~99.3% CO conversion at room temperature under visible light, a rate 20 times higher than thermal catalysis at 240 °C. | acs.org |
| 10%-RGO-CuO Nanorods | CO Oxidation | Achieved total CO oxidation at 165 °C, showing high activity due to the nanorod structure and interaction with reduced graphene oxide. | mdpi.com |
| 14 wt% CuO-CeO₂ Nanocatalyst | CO Oxidation | Reached 90% CO conversion at a low temperature of 98 °C due to strong synergistic interaction and abundant surface defects. | mdpi.com |
Theoretical and Computational Chemistry Approaches to Cupric Oxide
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and stability of cupric oxide (CuO). This theoretical framework allows for the detailed analysis of various properties at the atomic and electronic levels, providing insights that complement experimental findings.
Computational Studies of this compound Clusters
Computational studies using DFT have been instrumental in understanding the structural and electronic properties of this compound clusters, often denoted as (CuO)n. Research has revealed that the geometry of these clusters evolves with their size. For instance, neutral (CuO)n clusters where 'n' ranges from 1 to 12 have been extensively studied. These studies show that smaller clusters, up to n=7, tend to adopt planar ring-like structures. rsc.org As the cluster size increases, a transition to more complex, three-dimensional structures is observed. rsc.org Specifically, (CuO)8 and (CuO)12 clusters have been identified as having particularly stable, barrel-shaped layered structures. rsc.org
The stability of these clusters is a key area of investigation. Calculations of binding energy, ionization energy, and electron affinity as a function of cluster size help in identifying the most stable configurations. rsc.org Studies have shown that the octamer (CuO)8 and dodecamer (CuO)12 clusters exhibit high binding energies and electron affinities, suggesting their potential as effective oxidizing and reducing agents. rsc.org The transition from a two-dimensional (2D) to a three-dimensional (3D) structure is driven by a delicate balance between the Cu-O (d-p) and Cu-Cu (d-d) bonding interactions. rsc.org This structural change involves a lengthening of the Cu-O bonds and a shortening of the Cu-Cu bonds, indicating a strengthening of the metal-metal interactions in the 3D motifs. rsc.org
Table 1: Structural and Electronic Properties of (CuO)n Clusters from DFT Studies
| Cluster Size (n) | Ground State Geometry | Key Electronic Features |
|---|---|---|
| 1 - 7 | Planar ring structure rsc.org | - |
| 8 | 3D layered structure rsc.org | High binding energy and electron affinity (~6.5 eV), Low ionization energy (5.5-6.0 eV) rsc.org |
| 9 | 3D barrel-shaped layered structure rsc.org | - |
| 12 | 3D barrel-shaped layered structure rsc.org | High binding energy and electron affinity (~6.5 eV), Low ionization energy (5.5-6.0 eV) rsc.org |
DFT Analysis of Bulk and Surface Electronic Properties
DFT calculations have been crucial in elucidating the electronic properties of both bulk this compound and its surfaces. For bulk CuO, which is known to be an antiferromagnetic semiconductor, standard DFT calculations have sometimes incorrectly predicted a metallic, non-magnetic ground state. skb.se However, more advanced approaches, such as DFT+U (which incorporates an on-site Coulomb interaction term for the Cu d-electrons) and hybrid functionals like B3LYP, have provided more accurate descriptions of its electronic band structure, yielding band gaps that are in better agreement with experimental values of around 1.4 eV. skb.seacs.org
The analysis of the density of states (DOS) reveals that the valence band is primarily composed of Cu 3d and O 2p states, with significant hybridization between them. acs.org The conduction band minimum is also a mixture of these states.
The properties of CuO surfaces are critical for applications in catalysis and sensing. DFT studies have investigated the structure and stability of various low-index surfaces, such as (111), (110), and (001). acs.orgresearchgate.net These studies show that the surface properties can differ significantly from the bulk. For example, some surfaces may exhibit ferromagnetism due to an excess of oxygen atoms, while others with an excess of copper atoms may have surface atoms with no magnetic moment. acs.org The stability of different surface terminations is often dependent on the chemical potential of oxygen. acs.org For instance, the stoichiometric CuO(111):Cu/O surface has been identified as being particularly stable. acs.org
Adsorption Phenomena on this compound Surfaces: Theoretical Insights
The interaction of molecules with this compound surfaces is fundamental to its catalytic activity. DFT calculations provide detailed insights into adsorption energies, geometries, and the electronic changes that occur upon adsorption.
Studies have investigated the adsorption of various small molecules, including carbon monoxide (CO), carbon dioxide (CO2), water (H2O), and methanol (B129727) (CH3OH), on different CuO surfaces. researchgate.netscientific.netjps.jpaaqr.org For CO2 adsorption on the CuO(110) surface, DFT calculations suggest that the molecule adsorbs on top of an unsaturated surface copper atom in a tilted configuration. researchgate.netjps.jp The interaction is characterized by low adsorption energy and minimal charge transfer, indicating physisorption. researchgate.netjps.jp
In contrast, the adsorption of methanol on the CuO(111) surface shows a preference for adsorption on copper top sites. aaqr.org The presence of oxygen vacancies on the surface can significantly enhance the adsorption energy and promote the scission of the O-H bond in methanol, thereby facilitating its decomposition. aaqr.org Similarly, theoretical studies on the interaction of CO with (CuO)n clusters have been performed to determine the most probable orientation of the CO molecule on the active centers of the clusters. scientific.netresearchgate.net
The adsorption of textile pollutants like methylene (B1212753) blue and methyl orange on CuO nanoparticles has also been investigated theoretically. nih.gov These studies, often complemented by experimental data, use modeling to determine the orientation of the adsorbed molecules and estimate the adsorption energies, which are typically indicative of physical interactions like hydrogen bonding and van der Waals forces. nih.gov
Molecular Simulations and Dynamics of this compound Systems
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound systems at the atomic level, providing insights into processes that occur over longer timescales than are typically accessible with static DFT calculations.
MD simulations have been used to investigate the thermal properties of nanofluids containing CuO nanoparticles. beilstein-journals.orgnih.gov These simulations can predict how the dispersion of CuO nanoparticles in fluids like water or hydrocarbons affects the thermal conductivity of the system. beilstein-journals.orgnih.gov For example, simulations have shown that adding CuO nanoparticles can significantly increase the thermal conductivity of water. beilstein-journals.orgnih.gov The interactions between the nanoparticles and the fluid molecules are modeled using force fields, which are sets of parameters that describe the potential energy of the system. herts.ac.uk
The diffusion of CuO nanoparticles in various fluids has also been a subject of MD studies. herts.ac.uk These simulations can provide insights into the Brownian motion of the nanoparticles and their interactions with the surrounding medium. herts.ac.uk
Furthermore, MD simulations have been employed to study the structural effects of incorporating copper ions (both Cu+ and Cu2+) into bioactive glasses. rsc.org By parameterizing the interaction potentials for Cu-O, these simulations can elucidate the local coordination environment of the copper ions and their role as network modifiers within the glass structure. rsc.org This information is valuable for designing biomaterials with specific properties. rsc.org
Computational Thermodynamics and Kinetic Modeling
Computational thermodynamics and kinetic modeling are essential tools for understanding and predicting the phase stability and reaction kinetics of this compound under various conditions. These methods are particularly important for applications in high-temperature processes like chemical-looping combustion.
The CALPHAD (Calculation of Phase Diagrams) method is a prominent approach in computational thermodynamics. It uses thermodynamic models for the Gibbs energy of individual phases to calculate phase diagrams and thermodynamic properties of multicomponent systems. While specific CALPHAD databases for the Cu-O system are developed, the general methodology allows for the prediction of phase equilibria between CuO, Cu2O, and other phases as a function of temperature and oxygen partial pressure.
Kinetic modeling is used to describe the rates of chemical reactions involving this compound. For instance, in chemical-looping with oxygen uncoupling (CLOU), the reduction of CuO to Cu2O with the release of gaseous oxygen is a key step. Kinetic models are developed by fitting experimental data from techniques like thermogravimetric analysis (TGA) to various rate expressions. mdpi.com These models often take the form of Arrhenius-type equations, which include a pre-exponential factor and an activation energy. mdpi.com The activation energy for the reduction of CuO has been reported to have a range of values depending on the specific support material and the kinetic model used. mdpi.com
These kinetic models can then be incorporated into larger-scale simulations, such as computational fluid dynamics (CFD) models, to predict the performance of reactors for processes like CLOU. This integration of computational thermodynamics and kinetics is crucial for the design and optimization of industrial processes involving this compound.
Predictive Modeling for this compound Material Design and Performance Optimization
Predictive modeling, integrating first-principles calculations with machine learning techniques, has emerged as a powerful strategy for accelerating the design and optimizing the performance of this compound (CuO) materials. This approach circumvents the time-consuming and costly nature of traditional experimental trial-and-error methods, enabling efficient exploration of the vast parameter space associated with material synthesis and functionality. x-mol.netscispace.com
First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in generating foundational data about CuO's intrinsic properties. ug.edu.ghnepjol.info These calculations can predict structural, electronic, and magnetic properties. nepjol.info However, standard DFT methods can be insufficient for strongly correlated systems like CuO. ug.edu.gh The DFT+U method, which incorporates an on-site Coulombic repulsion term (U), has proven more successful in accurately describing the electronic structure, band gap, and magnetic moment of CuO. ug.edu.ghacs.org For instance, DFT+U calculations have correctly predicted CuO to be an antiferromagnetic semiconductor. ug.edu.ghnepjol.info Researchers have systematically varied the Hubbard U parameter to align calculated properties with experimental values, thereby creating robust datasets for further modeling. acs.org
These computationally generated datasets, along with experimental results, serve as the training ground for various machine learning (ML) algorithms. x-mol.netnih.gov By establishing correlations between fundamental material characteristics and functional performance, ML models can predict the behavior of novel CuO-based materials and guide their synthesis for specific applications.
A notable application of this combined approach is in the design of gas sensors. Researchers have used first-principles calculations to build a database of characteristic parameters for CuO upon gas adsorption, including adsorption energy, bandgap changes, and atomic structure distortion. x-mol.net Machine learning algorithms, trained on this data, have successfully created models that predict the gas response of CuO with high accuracy. x-mol.net Analysis of these models revealed that the degree of structural distortion upon gas adsorption is the most significant factor influencing the sensor's response. x-mol.net
Predictive modeling is also extensively used to engineer the optical properties of CuO for applications in photovoltaics and photocatalysis. scispace.comresearchgate.net The band gap of CuO can be tuned by doping with other elements, which introduces lattice distortions. scispace.com Machine learning models, such as extreme learning machines (ELM) and support vector regression (SVR), have been developed to predict the energy gap of doped CuO based on its structural lattice parameters. scispace.comresearchgate.net These models allow for the rapid screening of potential dopants and their concentrations to achieve a desired band gap for specific optoelectronic applications, reducing the need for extensive experimental synthesis and characterization. scispace.com For example, models have accurately predicted the influence of iron and cobalt impurities on the CuO energy gap. scispace.com
The performance of CuO-based electronic devices, such as resistive switching (RS) memory, has also been optimized using predictive modeling. nih.gov By collecting data from numerous published studies on CuO-based RS devices, researchers have employed ML algorithms like the classification and regression tree (CART) and random forest to identify the key fabrication parameters that control device performance. nih.govdntb.gov.ua These models have provided design guidelines, for instance, suggesting that the choice of the bottom electrode material is a dominant factor for achieving high endurance in memory devices. nih.gov Furthermore, these predictive models have been validated by fabricating devices based on the ML-derived guidelines, which showed good agreement between predicted and experimental results. nih.gov
In the field of energetic materials, ML models have been used to design Al/CuO nanothermites with optimized burning rates. nih.govacs.org A large database of Al/CuO nanolaminate systems was generated, and various supervised regressors were trained to predict the burn rate based on the material's microstructure. nih.govacs.org The multilayer perceptron algorithm, a type of neural network, was particularly effective, predicting the burn rate with very low error. nih.govacs.org This computational approach allows for the optimization of the nanolaminate structure for maximum burn rate in milliseconds, a task that would take days with conventional physics-based models and months to perform experimentally. nih.govacs.org
The synergy between first-principles calculations and machine learning provides a powerful framework for the rational design of this compound materials. By generating fundamental data and learning the complex relationships between structure, properties, and performance, this approach significantly accelerates the discovery and optimization of CuO for a wide array of technological applications.
Table of Predicted vs. Experimental Properties of this compound
| Property | Computational Method | Predicted Value | Experimental Value |
| Band Gap | DFT+U | 1.3 eV ug.edu.gh | 1.2-1.9 eV nepjol.info |
| Band Gap | SGGA+U | 2.22 eV nepjol.info | 1.2-1.9 eV nepjol.info |
| Band Gap | LSDA+U | 2.42 eV nepjol.info | 1.2-1.9 eV nepjol.info |
| Gas Response (various gases) | First-Principles + Machine Learning | 83.75% Accuracy x-mol.net | Consistent with literature findings x-mol.net |
| Energy Gap (Fe & Co doped) | Extreme Learning Machine | Agrees well with measured values scispace.com | Published experimental data scispace.com |
Environmental and Biological Interactions of Cupric Oxide: Assessment and Mitigation
Environmental Behavior and Fate of Cupric Oxide in Diverse Media
The environmental behavior of this compound, especially as nanoparticles (NPs), is dictated by a series of complex physicochemical transformations that influence its mobility, bioavailability, and potential toxicity. These transformations are highly dependent on the properties of the surrounding medium, such as water, soil, or air.
In aquatic environments , the fate of this compound is governed by processes like dissolution, aggregation, and sedimentation. The pH of the water is a critical factor; dissolution of CuO NPs increases in acidic conditions (lower pH). scirp.orgplos.org Conversely, as the pH approaches the point of zero charge for CuO NPs, aggregation and subsequent sedimentation are enhanced. scirp.org The presence of natural organic matter (NOM), such as humic and fulvic acids, can alter this behavior. NOM can enhance the dispersion and stabilization of CuO NPs in suspension by coating the particles, which can either promote or impede dissolution depending on the specific type of organic matter. scirp.orgnanomedicine-rj.combohrium.com For instance, some studies show that NOM like citric acid significantly promotes the release of soluble copper ions (Cu²⁺), while other forms of NOM can provide a protective coating that impedes dissolution. scirp.orgbohrium.com Ionic strength and the valence of electrolytes in the water also play a role, with higher ionic strength generally leading to increased aggregation and sedimentation due to the compression of the electrical double layer around the nanoparticles. scirp.orgconsensus.app
In soil environments , the behavior of this compound is similarly complex. Its mobility and bioavailability are influenced by soil properties such as pH, organic matter content, and clay content. mdpi.com Generally, the mobility of CuO NPs in soil is low, as they tend to aggregate and bind to soil components like organic matter and clay minerals. mdpi.comsci-hub.se This binding can reduce the immediate bioavailability of copper. bohrium.combohrium.com However, dissolution can still occur, influenced by soil pH and the presence of plant root exudates, which can increase the concentration of soluble copper in the soil solution. sci-hub.seopenreview.net Over time, transformations such as sulfidation can occur, particularly in anoxic (oxygen-deprived) environments like sediments, converting copper oxide to less soluble copper sulfides. nih.govnih.gov This transformation can affect the long-term fate and potential toxicity of the released copper. nih.gov
The following table summarizes the key factors influencing the environmental behavior of this compound nanoparticles:
Table 1: Factors Influencing the Environmental Behavior of this compound Nanoparticles| Environmental Factor | Effect on Aggregation/Sedimentation | Effect on Dissolution | Citation |
|---|---|---|---|
| Low pH (Acidic) | Decreases aggregation | Increases dissolution | scirp.orgplos.org |
| High pH (Alkaline) | Can decrease aggregation (if far from point of zero charge) | Decreases dissolution | scirp.org |
| High Ionic Strength | Increases aggregation and sedimentation | Can decrease dissolution rate due to aggregation | scirp.orgbohrium.comconsensus.app |
| Natural Organic Matter (NOM) | Generally increases stability and dispersion | Can either promote or inhibit dissolution depending on NOM type | scirp.orgnanomedicine-rj.combohrium.com |
| Clay Minerals (in soil) | Increases heteroaggregation, reducing mobility | Can bind particles, influencing local dissolution | mdpi.comresearchgate.net |
Cellular and Subcellular Toxicity Mechanisms of this compound Exposure
The toxicity of this compound, particularly at the nanoscale, is primarily attributed to two interconnected mechanisms: the generation of reactive oxygen species (ROS) and the release of toxic copper ions (Cu²⁺). bohrium.com These initial events trigger a cascade of downstream cellular responses, including oxidative stress, DNA damage, and ultimately, cell death.
A primary mechanism of this compound toxicity is the induction of oxidative stress. bohrium.comnih.gov Exposure to CuO NPs leads to a significant increase in intracellular ROS, such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH). scirp.orgnih.gov This ROS generation can occur through several pathways. The surface of the CuO nanoparticles themselves can catalyze reactions, such as Fenton-like and Haber-Weiss reactions, that produce these damaging radicals. nih.govsciencepublishinggroup.com Additionally, the dissolution of CuO NPs releases Cu²⁺ ions, which are redox-active and can participate in these same reactions, further contributing to the ROS pool. bohrium.comnih.gov The resulting imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, causing damage to vital biomolecules like lipids, proteins, and nucleic acids. scirp.orgnih.gov
The oxidative stress and direct interaction of this compound with cellular components can lead to genotoxicity and trigger programmed cell death (apoptosis). bohrium.comnih.gov Genotoxic effects include the formation of DNA strand breaks and chromosomal damage. bohrium.comnih.gov Studies have shown that CuO NP exposure leads to the phosphorylation of H2AX (forming γH2AX), a marker of DNA double-strand breaks, and the activation of DNA damage response pathways involving proteins like p53 and ATM. nih.gov The hydroxyl radicals generated by CuO can directly attack DNA, forming adducts like 8-hydroxyl-2-deoxyguanosine (8-OHdG) that lead to mutations. sciencepublishinggroup.comresearchgate.net
This DNA damage, along with other cellular insults like mitochondrial dysfunction, can initiate apoptosis. bohrium.comnih.gov CuO NP-induced apoptosis has been shown to proceed via the activation of key executioner proteins like caspase-3. nih.gov In some cases, apoptosis is also triggered by the translocation of the Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus. bohrium.comkit.edu
The cytotoxic and genotoxic effects of this compound have been documented across a wide range of mammalian cell lines, demonstrating its potential impact on various organs.
Lung Epithelial Cells (A549, HEp-2, BEAS-2B): Given that inhalation is a primary exposure route, lung cells have been extensively studied. CuO NPs induce significant dose-dependent cytotoxicity in A549 and HEp-2 cells, primarily through mechanisms involving severe oxidative stress. plos.orgnih.govlsu.edu Studies have shown that CuO NPs are often more toxic than other metal oxide nanoparticles like TiO₂ or Fe₂O₃. plos.orgnanomedicine-rj.com Exposure leads to reduced cell viability, increased membrane damage, DNA damage, and the induction of inflammatory responses. uiowa.edunih.govdergipark.org.tr
Liver Cells (HepG2): The liver is a key organ for detoxification and can accumulate nanoparticles that enter the bloodstream. In human hepatocarcinoma (HepG2) cells, CuO NPs cause a concentration-dependent reduction in cell viability, which is strongly linked to oxidative stress. scirp.orgnih.gov The toxicity is mediated by ROS generation, leading to DNA and protein damage, and the induction of apoptosis. scirp.orgresearchgate.net
Intestinal Cells (Caco-2): Ingested nanoparticles first encounter the intestinal barrier. Studies on Caco-2 cells, a model for the human intestine, show that CuO NPs induce significant cytotoxicity, genotoxicity, and apoptosis. nih.govresearchgate.net
Skin Cells (HaCaT): Dermal exposure is another potential route. In human keratinocyte (HaCaT) cells, CuO NPs have been shown to reduce cell viability, induce oxidative stress, and cause DNA damage, ultimately leading to apoptosis. nih.gov
Neuronal Cells (Neuro-2A): The potential for neurotoxicity has also been investigated. In mouse neuroblastoma (Neuro-2A) cells, CuO NPs were found to be genotoxic, causing DNA fragmentation and chromosomal damage (micronucleus formation) at concentrations that did not significantly affect mitochondrial activity, highlighting the sensitivity of genotoxicity assays. nih.gov
The following table presents a summary of IC50 values (the concentration of a substance that inhibits a biological process by 50%) for this compound nanoparticles in different mammalian cell lines from a representative study.
Table 2: Cytotoxicity (IC50) of this compound Nanoparticles in Human Cell Lines
| Cell Line | Organ of Origin | Assay | IC50 (µg/mL) | Citation |
|---|---|---|---|---|
| HepG2 | Liver | MTT | 10.90 | nih.gov |
| HepG2 | Liver | NRU | 12.19 | nih.gov |
| Caco-2 | Intestine | MTT | 10.04 | nih.gov |
| Caco-2 | Intestine | NRU | 12.06 | nih.gov |
Data from a study evaluating CuO-NPs with an average size of 34.9 nm. MTT and NRU are different assays to measure cell viability.
Effects on Aquatic and Terrestrial Biota
The environmental release of this compound poses a risk to a variety of organisms.
In aquatic ecosystems , CuO NPs are toxic to organisms such as algae, crustaceans (e.g., Daphnia), and fish. scirp.org The toxicity is often linked to the dual action of the nanoparticles and the dissolved copper ions. consensus.app In the fruit fly Drosophila melanogaster, used as a model organism, ingestion of CuO NPs has been shown to cause dose-dependent toxicity, developmental delays, and intestinal cell death, with oxidative stress identified as a key underlying mechanism. mdpi.com
Biosensing Applications of this compound
Beyond its potential toxicological concerns, the unique physicochemical properties of this compound have made it a valuable material in the development of advanced biosensors. nih.govacs.org CuO is a p-type semiconductor with excellent electrocatalytic activity, making it particularly suitable for non-enzymatic electrochemical sensors. sciencepublishinggroup.commdpi.com These sensors offer advantages over traditional enzyme-based sensors, such as better stability, lower cost, and simpler fabrication. bohrium.comnih.gov
One of the most prominent applications is in the non-enzymatic detection of glucose . mdpi.com CuO-based electrodes can directly catalyze the oxidation of glucose, generating an electrical signal that is proportional to the glucose concentration. bohrium.combohrium.com The performance of these sensors, including their sensitivity and detection limit, can be tuned by controlling the morphology (e.g., nanorods, nanopetals, spheres) and grain size of the CuO nanomaterials. bohrium.com To further enhance performance, CuO is often combined with other materials like graphene, carbon nanotubes, or other metal oxides to create nanocomposites with synergistic properties. mdpi.combohrium.com
Besides glucose, this compound-based biosensors have been developed for the detection of other important analytes, including:
Dopamine (B1211576) sciexplor.com
Hydrogen Peroxide acs.org
Cysteine sciexplor.com
Phenolic compounds and pesticides researchgate.netresearchgate.net
The principle behind these sensors relies on the specific electrochemical interaction between the CuO surface and the target analyte, making it a versatile platform for various diagnostic and monitoring applications. researchgate.net
Detection of Biomolecules
This compound (CuO) nanoparticles are increasingly utilized in the development of electrochemical biosensors for the detection of various biologically significant molecules. sciencepublishinggroup.com Their high surface area, electrocatalytic activity, and chemical stability make them ideal for this purpose. acs.orgresearchgate.net
Glucose: Non-enzymatic glucose sensors are a significant area of application for CuO nanoparticles. acs.org These sensors operate on the principle of the electro-oxidation of glucose at the surface of the CuO-modified electrode. acs.orgnih.gov In this process, Cu(II) is oxidized to Cu(III), which then catalyzes the oxidation of glucose to gluconolactone. acs.orgnih.gov This reaction generates a measurable current that is proportional to the glucose concentration. acs.org Researchers have developed sensors using inkjet-printed CuO nanoparticles on silver electrodes, demonstrating high sensitivity and a wide linear detection range. acs.org Another approach involves modifying multi-walled carbon nanotubes with CuO nanoparticles, which also shows enhanced electrocatalytic properties for glucose oxidation. researchgate.net
Hydrogen Peroxide: this compound nanoparticles are effective in the detection of hydrogen peroxide (H2O2), a key byproduct in many enzymatic reactions and a significant molecule in various biological processes. beilstein-journals.orgnih.gov CuO-based sensors can be fabricated through methods like one-step hydrothermal oxidation to create nanostructures on copper wires. beilstein-journals.org These sensors exhibit a linear response to H2O2 over a considerable concentration range. beilstein-journals.org The detection mechanism involves the electrochemical reduction of H2O2 at the CuO electrode surface. nih.gov Another method utilizes the peroxidase-like activity of CuO nanoparticles to catalyze the decomposition of H2O2 into hydroxyl radicals, which then react with a substance like terephthalic acid to produce a fluorescent product, allowing for fluorometric detection. nih.gov
Dopamine: The detection of dopamine, a crucial neurotransmitter, is another important application of this compound in biosensing. sciexplor.comnih.gov ZnO/CuO nanohybrid structures have been investigated as electrode materials for the selective electrochemical detection of dopamine. nih.gov These sensors demonstrate good stability and selectivity against common interferents like glucose and ascorbic acid. nih.gov The principle of detection is based on the electrocatalytic activity of the CuO nanostructures towards the oxidation of dopamine. ingentaconnect.com Different morphologies, such as CuO nanoleaves, have also been employed to create sensitive and selective dopamine sensors. rsc.org
Ascorbic Acid: this compound nanocomposites have been synthesized for the detection of ascorbic acid. nih.gov For example, 3D graphene foams decorated with CuO nanoflowers serve as a monolithic biosensor for the electrochemical detection of ascorbic acid, exhibiting ultrahigh sensitivity. nih.gov The large active surface area of the CuO nanoflowers catalyzes the redox reaction of ascorbic acid. nih.gov
Below is an interactive data table summarizing the performance of various this compound-based biosensors for the detection of different biomolecules.
| Biomolecule | Sensor Material | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Glucose | Inkjet-printed CuO NPs on Ag electrode | Amperometry | 0.05–18.45 mM | ~0.5 μM | acs.org |
| Glucose | CuO NPs on GO nanosheet | Amperometry | 2.79 μM–2.03 mM | 0.69 μM | mums.ac.ir |
| Hydrogen Peroxide | Nanostructured CuO on copper wire | Amperometry | 10–1800 µM | 1.34 μM | beilstein-journals.org |
| Hydrogen Peroxide | Super-porous hybrid CuO/Pt NP platform | Amperometry | Not Specified | 140 nM | nih.gov |
| Dopamine | ZnO/CuO nanohybrid structures | Amperometry | 1.0 x 10⁻³–8.0 mM | Not Specified | nih.gov |
| Dopamine | CuO nanoleaf electrode | Differential Pulse Voltammetry | 1 μM–140 μM | 0.5 μM | rsc.org |
| Dopamine | PDI-CH3/CuO nanocomposites | Electrochemiluminescence | 10⁻¹² M–10⁻⁸ M | 0.20 pM | mdpi.com |
| Ascorbic Acid | 3D Graphene Foam/CuO nanoflowers | Amperometry | Not Specified | Not Specified | nih.gov |
| Ascorbic Acid | CuO NP-POM nanocomposite | Colorimetry | Not Specified | 15 nM | acs.org |
| Ascorbic Acid | Yb₂O₃.CuO@rGO nanocomposite | Amperometry | 0.5–1571 μM | ~0.062 μM | mdpi.com |
Strategies for Mitigating Environmental Impact of this compound
The increasing use of this compound nanoparticles necessitates the development of effective strategies to mitigate their potential environmental impact. Key approaches include bioremediation, phytoremediation, and proper disposal methods.
Bioremediation: This strategy utilizes microorganisms to remediate environments contaminated with this compound nanoparticles. Fungi, such as Fusarium oxysporum, have been shown to effectively synthesize and immobilize CuO nanoparticles. nih.gov These myco-synthesized nanoparticles, when immobilized in alginate beads, have demonstrated high efficiency in removing heavy metals and dyes from industrial wastewater. nih.gov The use of microorganisms for bioremediation is considered a cost-effective and environmentally friendly approach. nih.govresearchgate.net Copper oxide nanoparticles themselves can be used in bioremediation efforts, for instance, in the purification of wastewater by adsorbing heavy metals and inhibiting microbial growth. sifisheriessciences.com
Phytoremediation: This method involves the use of plants to remove, degrade, or stabilize contaminants from soil and water. tandfonline.comthaiscience.info Certain plants, known as hyperaccumulators, have the natural ability to take up and accumulate high concentrations of heavy metals, including copper, in their tissues. nih.gov Sunflowers (Helianthus annuus L.) and Indian mustard (Brassica juncea) are examples of plants that have been studied for their potential in the phytoremediation of copper-contaminated soils. tandfonline.comthaiscience.info The effectiveness of phytoremediation can be enhanced by the use of chelating agents, which increase the bioavailability of copper in the soil, making it more accessible for plant uptake. nih.gov For instance, combining the application of ammonium (B1175870) nitrate (B79036) with citric and malic acids has been shown to be an effective approach for the phytoextraction of copper from contaminated soils using wormwood (Artemisia absinthium). nih.gov
Safe Disposal: Proper disposal of this compound nanomaterials is crucial to prevent their release into the environment. b5z.net Recommended procedures include treating surplus and non-recyclable materials through licensed disposal companies. b5z.net Waste materials should be collected and disposed of in suitable, closed containers to avoid the creation of dust. b5z.netparticularmaterials.com For contaminated packaging, it should be disposed of in the same manner as the unused product. b5z.net It is advised to consult licensed professional waste disposal services for the proper disposal of this material. b5z.net
The following table provides a summary of mitigation strategies for the environmental impact of this compound.
| Strategy | Description | Key Organisms/Methods | Efficiency/Key Findings | Reference |
| Bioremediation | Use of microorganisms to remove or neutralize pollutants. | Fusarium oxysporum for myco-synthesis and immobilization of CuO-NPs. | Immobilized CuO-NPs removed 93% of lead from wastewater. nih.gov | nih.govresearchgate.netsifisheriessciences.com |
| Phytoremediation | Use of plants to extract or stabilize contaminants in soil and water. | Sunflowers (Helianthus annuus L.), Indian Mustard (Brassica juncea), Wormwood (Artemisia absinthium). | Rapeseed showed a 5.85% remediation efficiency in heavily copper-polluted soils. nih.gov | tandfonline.comthaiscience.infonih.govnih.gov |
| Safe Disposal | Proper handling and disposal of CuO waste to prevent environmental release. | Use of licensed disposal companies, sealed containers, and professional waste services. | Dispose of contents/container to an approved waste disposal plant. b5z.net | b5z.netparticularmaterials.com |
Q & A
Q. What are the standard methods for synthesizing cupric oxide in laboratory settings?
this compound is commonly synthesized via thermal decomposition of copper precursors (e.g., copper carbonate or copper nitrate). For example, heating copper carbonate (CuCO₃) at controlled temperatures (200–800°C) yields CuO, with gas evolution (CO₂) monitored to confirm reaction progress . Characterization via X-ray diffraction (XRD) and color analysis (black solid formation) ensures phase purity. Lab reports should detail temperature gradients, atmospheric conditions, and mass-balance calculations to ensure reproducibility .
Q. How can researchers distinguish this compound (CuO) from cuprous oxide (Cu₂O) experimentally?
CuO (black) and Cu₂O (red) are differentiated using spectroscopic and chemical methods:
- XRD : CuO shows peaks at 2θ ≈ 35.5° and 38.7°, while Cu₂O peaks at 2θ ≈ 36.4° .
- Acid reactivity : CuO reacts with HCl to form blue Cu²⁺ ions, whereas Cu₂O produces a brick-red precipitate (Cu) in acidic conditions .
- Thermogravimetric analysis (TGA) : CuO remains stable up to 1,200°C, while Cu₂O oxidizes to CuO under air .
Q. What are the critical parameters for designing reproducible CuO nanoparticle synthesis?
Key parameters include precursor concentration, pH, temperature, and capping agents. For sol-gel synthesis, maintaining pH >10 with NaOH ensures complete hydrolysis of Cu²⁺ salts. Particle size distribution is validated via dynamic light scattering (DLS) and transmission electron microscopy (TEM). Documenting reaction kinetics (e.g., Ostwald ripening) in the methods section avoids ambiguity .
Q. How should researchers address discrepancies in CuO catalytic activity data across studies?
Variations in surface area, defect density, or synthesis methods (e.g., sol-gel vs. hydrothermal) significantly impact catalytic performance. Cross-reference characterization data (BET surface area, XPS for surface oxidation states) and standardize testing conditions (e.g., fixed temperature/pressure in CO oxidation assays). Meta-analyses of existing literature can identify trends in structure-activity relationships .
Q. What are the best practices for documenting CuO toxicity studies in academic reports?
Follow OECD guidelines for in vitro assays (e.g., cell viability via MTT assay) and in vivo models (e.g., zebrafish embryos). Include dose-response curves, control groups, and statistical significance (p-values). Raw data (e.g., microscopy images) should be archived in supplementary materials for peer review .
Advanced Research Questions
Q. How can researchers resolve contradictions in CuO bandgap measurements from UV-Vis and photoelectron spectroscopy?
UV-Vis often overestimates bandgaps due to light scattering in nanoparticle suspensions, while XPS provides surface-specific electronic states. Use Tauc plots with Kubelka-Munk transformations for UV-Vis data and corroborate with UPS (ultraviolet photoelectron spectroscopy). Discrepancies >0.2 eV suggest surface contamination or incomplete oxidation .
Q. What experimental strategies enhance the photocatalytic efficiency of CuO-based composites?
Optimize heterojunction design (e.g., CuO/TiO₂ or CuO/g-C₃N₄) to improve charge separation. Use transient absorption spectroscopy (TAS) to quantify electron-hole recombination rates. Controlled doping (e.g., Fe³⁺) can introduce mid-gap states, as validated by photoluminescence (PL) quenching .
Q. How do lattice defects in CuO influence its electrochemical performance in battery applications?
Oxygen vacancies and Cu³⁺ sites enhance ionic conductivity but may reduce cycling stability. Combine positron annihilation spectroscopy (PAS) for vacancy quantification with cyclic voltammetry (CV) to correlate defect density with capacity retention. Density functional theory (DFT) simulations can predict defect formation energies .
Q. What methodologies validate the environmental stability of CuO coatings in corrosive environments?
Perform accelerated aging tests (e.g., salt spray chambers per ASTM B117) and monitor corrosion rates via electrochemical impedance spectroscopy (EIS). Cross-sectional SEM-EDS analysis identifies diffusion pathways for corrosive ions. Long-term field studies (>1 year) are recommended for industrial applications .
Q. How can machine learning optimize CuO synthesis conditions for target properties?
Train neural networks on datasets linking synthesis variables (e.g., annealing time, precursor type) to properties (e.g., bandgap, surface area). Use genetic algorithms to explore parameter spaces efficiently. Open-source tools like TensorFlow or Scikit-learn enable predictive modeling, but experimental validation remains critical .
Methodological Considerations
- Data Interpretation : Use error bars in graphs to represent standard deviations (n ≥ 3) and apply ANOVA for multi-group comparisons .
- Reproducibility : Archive raw data and code in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
